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  • Product: H-Dab(Fmoc)-OH
  • CAS: 117106-22-6

Core Science & Biosynthesis

Foundational

H-Dab(Fmoc)-OH: Chemical Properties, Structural Dynamics, and Advanced Applications in Orthogonal Peptide Synthesis

Executive Summary The synthesis of complex peptide architectures—such as branched dendrimers, cyclic lactams, and heavily modified antimicrobial peptides—requires building blocks that offer precise, orthogonal control ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex peptide architectures—such as branched dendrimers, cyclic lactams, and heavily modified antimicrobial peptides—requires building blocks that offer precise, orthogonal control over reactivity. H-Dab(Fmoc)-OH ( -Fmoc-L-2,4-diaminobutyric acid) serves as a highly specialized, non-proteinogenic diamino acid derivative designed for these exact challenges[1]. Unlike standard Fmoc-protected amino acids where the α -amine is masked, H-Dab(Fmoc)-OH features a free α -amine and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on its γ -amine side chain. This unique structural inversion provides researchers with a powerful tool for side-chain elongation, reverse-sequence synthesis, and targeted bioconjugation.

This technical guide explores the physicochemical properties of H-Dab(Fmoc)-OH, the mechanistic causality behind its use in solid-phase peptide synthesis (SPPS), and provides self-validating experimental protocols for its integration into drug discovery pipelines.

Chemical Properties and Molecular Structure

H-Dab(Fmoc)-OH is a derivative of 2,4-diaminobutyric acid (DAB), a four-carbon amino acid featuring amino groups at both the 2-position ( α ) and 4-position ( γ )[1]. The selective protection of the γ -amine with an Fmoc group yields a molecule with an average mass of ~340.4 g/mol .

Table 1: Physicochemical Profile of H-Dab(Fmoc)-OH
PropertyValue
Chemical Name -Fmoc-L-2,4-diaminobutyric acid
CAS Registry Number 117106-22-6
Molecular Formula C₁₉H₂₀N₂O₄[2]
Molecular Weight 340.38 g/mol
Protecting Group Strategy α -amine: Free (H-) γ -amine: Fmoc-protected
Solubility Soluble in DMF, DMSO; slightly soluble in DCM
Primary Application Orthogonal branching, cyclic dipeptide formation[1]

Mechanistic Insights: Orthogonality and Reactivity

In conventional SPPS, the α -amine is temporarily protected (usually by Fmoc), while side-chain functional groups are permanently protected by acid-labile groups (e.g., Boc, tBu) until final cleavage. H-Dab(Fmoc)-OH flips this paradigm.

The Causality of the Free α -Amine: By leaving the α -amine unprotected, H-Dab(Fmoc)-OH can act as a nucleophile to attack a resin-bound carboxylate (such as the side chain of Glutamic acid or a C-terminal carboxylate). Once coupled, the Fmoc group on the γ -amine provides a temporary, base-labile block. Upon treatment with piperidine, the γ -amine is unmasked, allowing the main peptide chain to be elongated from the side chain. This orthogonal strategy is essential for site-specific functionalization and the creation of conformationally constrained structures[1].

Steric Considerations: The DAB backbone is exceptionally short—containing only two methylene groups between the α -carbon and the γ -amine. When the bulky Fmoc group is attached to the γ -position, it creates significant steric hindrance around the free α -amine. Consequently, standard coupling reagents (like DIC/Oxyma) may yield incomplete reactions. To overcome this, highly efficient uronium-based coupling reagents (e.g., HATU) combined with a strong base (DIEA) are required to drive the acylation to completion.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocol for incorporating H-Dab(Fmoc)-OH into a branched peptide architecture is designed as a self-validating system . Analytical checkpoints are embedded directly into the workflow to guarantee that each mechanistic step is successful before proceeding.

Protocol: Synthesis of a Branched Peptide Core

Objective: Couple H-Dab(Fmoc)-OH to a resin-bound peptide carboxylate and utilize the unmasked γ -amine for subsequent branching.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of peptide-resin (bearing a free carboxylate, e.g., an Asp/Glu side chain or a specialized linker) in DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of H-Dab(Fmoc)-OH and 0.29 mmol of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIEA. Stir for 2 minutes to form the highly reactive O-At ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint 1 (Kaiser Test): Wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test on a few resin beads.

    • Causality & Validation: A negative result (yellow beads/solution) indicates complete consumption of the primary α -amine of H-Dab(Fmoc)-OH, confirming successful amide bond formation. If positive (blue), repeat Step 2 and 3.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the γ -Fmoc protecting group.

  • Validation Checkpoint 2 (Kaiser Test): Wash the resin with DMF (5x) and DCM (3x). Perform a second Kaiser test.

    • Causality & Validation: A positive result (deep blue beads/solution) confirms the successful unmasking of the γ -amine. The system is now validated and ready for the next coupling step to extend the branch.

Workflow A Resin-bound Peptide-COOH B Coupling: H-Dab(Fmoc)-OH (HATU, DIEA, DMF) A->B C Peptide-Dab(Fmoc)-OH Negative Kaiser Test (Validated) B->C D Fmoc Deprotection (20% Piperidine/DMF) C->D E Peptide-Dab(NH2)-OH Positive Kaiser Test (Validated) D->E F Branch Extension (Coupling next Fmoc-AA-OH) E->F

Workflow of orthogonal peptide branching using H-Dab(Fmoc)-OH with integrated validation steps.

Applications in Drug Discovery

Conformationally Constrained Peptides

The incorporation of DAB into cyclic dipeptides enables the formation of rigid, conformationally constrained structures, such as 5-membered lactam rings[1]. Locking peptides into specific conformations drastically reduces entropic penalties upon target binding, making H-Dab(Fmoc)-OH an invaluable building block for studying protein folding and enzyme-substrate interactions[1].

Antimicrobial Peptides (AMPs) and Antitumoral Agents

DAB is a naturally occurring, non-proteinogenic amino acid found in various organisms and is a critical structural component of potent antimicrobial peptides like polymyxins[1]. The γ -amine of DAB remains protonated at physiological pH, providing the dense cationic charge necessary to interact with the negatively charged lipopolysaccharides (LPS) on bacterial outer membranes. Furthermore, DAB-containing peptides have demonstrated targeted antitumoral activity against human glioma cells, driven by concentrated cellular uptake leading to osmotic lysis[1].

Mechanism A Dab-Rich Cationic Peptide B Electrostatic Attraction to Bacterial LPS A->B C Displacement of Mg2+/Ca2+ Ions B->C D Outer Membrane Permeabilization C->D E Cell Lysis & Death D->E

Mechanism of action for Dab-rich cationic antimicrobial peptides disrupting bacterial membranes.

References

  • LifeTein Peptide Blog - Unusual Amino Acids: 2,4-Diaminobutyric Acid (DAB). Accessed April 2026.[Link]

  • ChemCD - H-DAB(FMOC)-OH, 117106-22-6. Accessed April 2026.[Link]

Sources

Exploratory

storage conditions and thermal stability of H-Dab(Fmoc)-OH

Executive Summary H-Dab(Fmoc)-OH (N-γ-Fmoc-L-2,4-diaminobutyric acid) is a highly specialized, orthogonally protected amino acid building block. It is indispensable in the synthesis of cyclic peptidomimetics, polymyxin a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Dab(Fmoc)-OH (N-γ-Fmoc-L-2,4-diaminobutyric acid) is a highly specialized, orthogonally protected amino acid building block. It is indispensable in the synthesis of cyclic peptidomimetics, polymyxin antibiotics, and somatostatin analogs. However, unlike fully protected derivatives (e.g., Fmoc-Dab(Boc)-OH), H-Dab(Fmoc)-OH possesses a free α-amine . This zwitterionic characteristic, combined with the specific chain length of the diaminobutyric acid backbone, introduces severe thermal and chemical vulnerabilities.

This whitepaper details the mechanistic causality behind the degradation of H-Dab(Fmoc)-OH, establishes strict storage paradigms, and provides a self-validating analytical protocol for quality control.

Physicochemical Profile & Structural Vulnerabilities

To understand the handling requirements of H-Dab(Fmoc)-OH, one must first analyze its molecular architecture. The compound is a zwitterion at neutral pH, which inherently increases its lattice energy but makes it highly sensitive to ambient moisture and thermal kinetic energy.

Table 1: Physicochemical Profile of H-Dab(Fmoc)-OH

ParameterSpecification / Value
Chemical Name N-γ-Fmoc-L-2,4-diaminobutyric acid
CAS Number 117106-22-6
Molecular Formula C19H20N2O4
Molecular Weight 340.38 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMF, DMSO; requires acidic modifiers (e.g., 0.1% TFA) in MeCN/H2O
The Kinetic Trap: Why Dab is Uniquely Unstable

The primary degradation pathway for H-Dab(Fmoc)-OH during storage is not standard environmental oxidation, but intramolecular Fmoc migration .

In standard amino acids like Lysine, the distance between the α-amine and the ε-amine makes intramolecular reactions kinetically unfavorable (requiring an 8-membered transition state). However, in the diaminobutyric acid (Dab) backbone, the distance between the free α-amine and the Fmoc-protected γ-amine spans exactly three carbon atoms.

If sufficient thermal energy is present, the nucleophilic α-amine folds back to attack the carbamate carbonyl of the γ-Fmoc group. This forms a highly favored 6-membered cyclic transition state , resulting in the migration of the Fmoc group from the γ-amine to the α-amine (yielding Fmoc-Dab-OH). Furthermore, as demonstrated by in Organic & Biomolecular Chemistry [1], the Dab backbone is notoriously prone to rapid intramolecular lactamization (forming a 5-membered γ-lactam) when subjected to activation or thermal stress.

Degradation A H-Dab(Fmoc)-OH (Intact Zwitterion) B Fmoc-Dab-OH (Migrated Isomer) A->B Intramolecular Attack (6-Membered TS) C Free Dab + DBF (Fmoc Cleavage) A->C Base/Moisture Catalysis D γ-Lactam Derivative (Thermal Cyclization) A->D High Heat (>150°C)

Fig 1: Primary degradation pathways of H-Dab(Fmoc)-OH under suboptimal storage conditions.

Storage Conditions & Shelf-Life Matrix

While fully protected derivatives like Fmoc-Dab(Boc)-OH can remain stable at room temperature for up to 3 years ( [2]), the unprotected α-amine in H-Dab(Fmoc)-OH drastically alters this profile. Moisture acts as a dielectric medium that facilitates zwitterion mobility, lowering the activation energy required for both Fmoc migration and base-catalyzed Fmoc elimination (yielding dibenzofulvene, DBF).

Table 2: Storage Conditions and Degradation Kinetics

Temperature TierEnvironmental ControlsExpected Shelf-LifePrimary Degradation Risk
-20°C to -80°C Desiccated, Argon/N2 purged12 - 24 MonthsNegligible (Optimal Storage)
2°C to 8°C Desiccated, Dark2 - 4 WeeksSlow Fmoc migration
Ambient (25°C) Sealed, Dark< 7 DaysFmoc migration, DBF cleavage
In Solution Dissolved in pure DMF/DMSO< 24 HoursRapid migration & lactamization

Expert Directive: Never store H-Dab(Fmoc)-OH in solution. Only reconstitute the exact molar amount required immediately prior to coupling in solid-phase peptide synthesis (SPPS).

Self-Validating Quality Control Protocol

Before utilizing a stored batch of H-Dab(Fmoc)-OH, its structural integrity must be verified. Because the intact molecule and its migrated isomer (Fmoc-Dab-OH) share the exact same molecular weight (340.38 g/mol ), direct mass spectrometry without chromatographic separation will yield false positives for purity.

The following HPLC-MS protocol is designed as a self-validating system to definitively isolate and quantify degradation.

Step-by-Step Methodology

Step 1: Quenching & Solubilization

  • Action: Weigh 1.0 mg of the H-Dab(Fmoc)-OH sample and immediately dissolve it in 1.0 mL of chilled (4°C) Acetonitrile/Water (50:50, v/v) containing 0.1% Trifluoroacetic Acid (TFA) .

  • Causality: The TFA instantly protonates the free α-amine (converting NH₂ to NH₃⁺). This completely neutralizes its nucleophilicity, effectively "freezing" the sample's degradation state and preventing artifactual Fmoc migration caused by the solubilization process itself.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm) at 25°C. Run a linear gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% TFA) against Mobile Phase A (H₂O + 0.1% TFA) over 10 minutes.

  • Causality: The migrated isomer (Fmoc-Dab-OH) possesses a free γ-amine and an Fmoc-protected α-amine. This structural inversion changes its hydrophobic interaction with the C18 stationary phase, ensuring baseline resolution from the intact zwitterion.

Step 3: ESI-MS Detection

  • Action: Operate the MS in Positive Electrospray Ionization (ESI+) mode. Extract ion chromatograms (EIC) for m/z 341.1 [M+H]⁺ (monitoring both isomers) and m/z 179.1[M+H]⁺ (monitoring DBF cleavage).

Step 4: Data Integration & Self-Validation

  • Action: Calculate the relative peak areas of the m/z 341.1 signals.

  • Validation Check: You must run a freshly synthesized or strictly -20°C stored standard in parallel. If the standard shows a single sharp peak at m/z 341.1, but the test sample shows a doublet (two peaks at the same mass but different retention times), intramolecular migration has definitively occurred and the batch must be discarded.

QCWorkflow S1 1. Acidic Solubilization (0.1% TFA to quench migration) S2 2. RP-HPLC Separation (Resolve structural isomers) S1->S2 S3 3. ESI-MS Monitoring (m/z 341.1 & m/z 179.1) S2->S3 S4 4. Data Integration (Parallel standard validation) S3->S4

Fig 2: Self-validating HPLC-MS workflow for assessing H-Dab(Fmoc)-OH stability.

Conclusion

The utility of H-Dab(Fmoc)-OH in advanced peptide engineering is counterbalanced by its inherent kinetic instability. The 6-membered transition state facilitated by the Dab backbone makes Fmoc migration an ever-present threat. By strictly adhering to -20°C desiccated storage and employing acidic-quenching during QC analysis, researchers can bypass these vulnerabilities and ensure high-fidelity peptide synthesis.

References

  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.[Link]

  • NextPeptide. (n.d.). H-Dab(Fmoc)-OH (CAS 117106-22-6) Chemical Properties and Specifications. NextPeptide.[Link]

Foundational

Synthesis, Characterization, and Application of H-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary In the expanding field of peptide engineering, the synthesis of complex architectures—such as cyclic, branched, and stapled peptides—requires highly specialized building blocks. H-Dab(Fmoc)-OH (N-γ-Fmoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding field of peptide engineering, the synthesis of complex architectures—such as cyclic, branched, and stapled peptides—requires highly specialized building blocks. H-Dab(Fmoc)-OH (N-γ-Fmoc-L-2,4-diaminobutyric acid) is a crucial non-canonical amino acid designed for advanced Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc-protected amino acids, H-Dab(Fmoc)-OH features a free α-amino group and an Fmoc-protected γ-amino side chain .

This inverted protection scheme provides researchers with a powerful orthogonal tool. It is strategically deployed when the α-amine must act as an immediate nucleophile (e.g., in solution-phase conjugations or specialized solid-phase anchoring), while the γ-amine remains temporarily masked for subsequent site-specific branching or cyclization. This whitepaper provides a comprehensive technical guide on the physicochemical properties, mechanistic utility, and validated experimental protocols for integrating H-Dab(Fmoc)-OH into peptide workflows.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the first self-validating step in any rigorous synthetic protocol. The structural integrity of H-Dab(Fmoc)-OH ensures predictable steric behavior and coupling kinetics during SPPS.

Table 1: Quantitative Data and Molecular Identification of H-Dab(Fmoc)-OH

PropertyValue
Chemical Name N-γ-(9-Fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid
Abbreviation H-Dab(Fmoc)-OH
CAS Number 117106-22-6
Molecular Formula C19H20N2O4
Exact Mass (Monoisotopic) 340.1423 Da[1]
Average Molecular Weight 340.38 g/mol [2]
Appearance White to off-white powder

Mechanistic Role in Peptide Synthesis

The Causality of Orthogonal Protection

In standard SPPS, building blocks like Fmoc-Dab(Boc)-OH are used to elongate the main chain via the α-amine while permanently protecting the side chain until global acidic cleavage. However, synthesizing branched peptidomimetics requires a different logical approach.

H-Dab(Fmoc)-OH is utilized because its free α-amine allows for immediate, unhindered coupling to an activated carboxylate or attachment to specific linker resins. The Fmoc-protected γ-amine provides base-labile orthogonality. Once the main peptide backbone is established, treating the sequence with 20% piperidine selectively strips the Fmoc group via base-catalyzed β-elimination. This liberates the γ-amine without disturbing acid-labile protecting groups (like Boc, tBu, or Trt) on adjacent residues, creating a highly specific nucleation site for branch elongation.

Experimental Workflow: Synthesis of a γ-Branched Peptide

The following protocol details a self-validating methodology for incorporating H-Dab(Fmoc)-OH onto a 2-Chlorotrityl Chloride (2-CTC) resin to construct a branched peptide.

Step-by-Step Methodology

Step 1: Resin Swelling and Loading

  • Procedure: Swell 2-CTC resin (1.0 equiv) in dry Dichloromethane (DCM) for 30 minutes. Dissolve H-Dab(Fmoc)-OH (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) in DCM. Add the solution to the resin and agitate for 2 hours at room temperature.

  • Causality: 2-CTC resin is highly acid-labile, allowing for mild final cleavage that preserves side-chain protections if desired. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the esterification of the free carboxylate with the trityl chloride. This drives the reaction to completion without causing premature Fmoc removal.

Step 2: Capping of Unreacted Sites

  • Procedure: Add a capping solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) to the resin for 15 minutes. Wash thoroughly with DCM and N,N-Dimethylformamide (DMF).

  • Causality: Methanol reacts with any remaining active trityl chloride sites. This critical step prevents subsequent amino acids from attaching directly to the resin, which would result in truncated, difficult-to-separate deletion sequences.

Step 3: Main Chain Elongation (α-Amine)

  • Procedure: Because the α-amine of H-Dab(Fmoc)-OH is already free, proceed directly to coupling. Add the next Fmoc-AA-OH (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF. Agitate for 1 hour.

  • Validation: Perform a Kaiser test. A negative result (yellow color) confirms the complete acylation of the primary α-amine.

Step 4: Orthogonal Deprotection (γ-Amine)

  • Procedure: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the γ-amine of the Dab residue.

  • Causality: Piperidine initiates a β-elimination reaction, liberating the γ-amine. The resulting dibenzofulvene byproduct is scavenged by the excess piperidine.

Step 5: Branch Elongation (γ-Amine)

  • Procedure: Couple the branching amino acid sequence to the newly freed γ-amine using standard HATU/DIPEA chemistry.

  • Validation: Monitor via micro-cleavage and LC-MS to ensure the branch is successfully elongating and to verify the intermediate mass.

Step 6: Global Cleavage

  • Procedure: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the 2-CTC resin and simultaneously removes acid-labile side-chain protecting groups. Triisopropylsilane (TIS) and water act as carbocation scavengers to prevent the re-alkylation of electron-rich amino acid side chains.

Workflow Visualization

SPPS_Workflow A 2-CTC Resin Swelling (DCM) B H-Dab(Fmoc)-OH Loading (Attachment via -COOH) A->B Add H-Dab(Fmoc)-OH + DIPEA C Resin Capping (MeOH / DIPEA) B->C Quench unreacted sites D Main Chain Elongation (Coupling to free α-NH2) C->D Add Fmoc-AA-OH + HATU E Orthogonal Deprotection (20% Piperidine to remove γ-Fmoc) D->E Base treatment F Branch Elongation (Coupling to free γ-NH2) E->F Add Branching AA G Global Cleavage (TFA / Scavengers) F->G Acidic cleavage

Figure 1: Step-by-step workflow for synthesizing branched peptides using H-Dab(Fmoc)-OH on 2-CTC resin.

Analytical Validation & Characterization

To ensure scientific integrity, the synthesized H-Dab(Fmoc)-OH derivatives must be subjected to rigorous analytical validation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the exact monoisotopic mass of the building block (340.1423 Da)[1] and to monitor the mass shifts during micro-cleavages in the SPPS workflow.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Essential for assessing the purity of the final cleaved branched peptide. The hydrophobic nature of the Fmoc group (if left on during intermediate checks) significantly shifts the retention time, serving as a reliable diagnostic marker.

  • 1H-NMR Spectroscopy: Utilized to confirm the structural integrity of the starting material, specifically verifying the presence of the Fmoc aromatic protons (multiplets between 7.3–7.8 ppm) and the free α-amine protons.

References

  • ChemCD. "H-DAB(FMOC)-OH ,117106-22-6". ChemCD Database. Available at:[Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG). "KEGG COMPOUND: C03712 (C19H20N2O4 Exact mass)". KEGG Database. Available at: [Link][1]

Sources

Exploratory

Mechanism of Fmoc Deprotection in H-Dab(Fmoc)-OH Derivatives: A Technical Guide for Orthogonal Peptide Synthesis

Executive Summary The synthesis of complex, branched, or cyclic peptides frequently requires the use of non-proteinogenic diamino acids such as 2,4-diaminobutyric acid (Dab). Derivatives like H-Dab(Fmoc)-OH are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, branched, or cyclic peptides frequently requires the use of non-proteinogenic diamino acids such as 2,4-diaminobutyric acid (Dab). Derivatives like H-Dab(Fmoc)-OH are critical building blocks that enable orthogonal protection strategies, allowing for site-specific functionalization at the γ -amine[1]. The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a fundamental transformation in solid-phase peptide synthesis (SPPS). However, achieving quantitative deprotection without side reactions requires a deep mechanistic understanding of the underlying E1cb (Elimination Unimolecular Conjugate Base) pathway and the precise tuning of base/scavenger kinetics.

This whitepaper provides an in-depth analysis of the Fmoc deprotection mechanism specific to Dab derivatives, evaluates the causality behind modern reagent selection (e.g., transitioning from piperidine to DBU/piperazine systems), and establishes a self-validating experimental protocol for drug development professionals.

Structural Dynamics of H-Dab(Fmoc)-OH

H-Dab(Fmoc)-OH features a free α -amine and an Fmoc-protected γ -amine on a four-carbon backbone. In SPPS, the orthogonal nature of the Fmoc group allows the main peptide chain to be elongated using Boc-chemistry, or conversely, allows the Dab residue to be incorporated into a peptide sequence where the γ -amine remains masked until a specific branching or cyclization event is required[1].

Because the γ -amine of Dab is separated from the α -carbon by only two methylene groups, the local microenvironment is sterically accessible but prone to side reactions (such as lactam formation) if the deprotection conditions are not carefully controlled. Therefore, rapid and clean Fmoc removal is paramount.

The E1cb Cleavage Mechanism

The removal of the Fmoc group does not proceed via direct nucleophilic attack on the carbonyl carbon. Instead, it is driven by base-catalyzed β -elimination following an E1cb mechanism [2][3].

Step 1: Rate-Limiting Proton Abstraction

The reaction is initiated by a secondary amine base abstracting the acidic proton at the C9 position of the fluorene ring. This proton is unusually acidic ( pKa​≈22−23 in DMSO) because its removal generates a highly stabilized fluorenyl carbanion. This intermediate is stabilized by aromaticity, fulfilling Hückel's rule ( 4n+2 ) for n=3 , creating a 14- π electron system sandwiched between two benzene rings[2].

Step 2: β -Elimination and Decarboxylation

The aromatic fluorenyl anion collapses, driving the cleavage of the carbon-oxygen bond. This β -elimination expels a carbamate anion and generates dibenzofulvene (DBF) , a highly reactive exocyclic diene[3]. The carbamate intermediate is highly unstable and spontaneously decarboxylates, releasing CO2​ gas and unmasking the free γ -amine of the Dab residue.

Step 3: DBF Scavenging

DBF is a potent Michael acceptor. If left unquenched in the reaction mixture, it will rapidly alkylate the newly liberated γ -amine (or other nucleophilic side chains), leading to irreversible chain termination or mass adducts[3][4]. To prevent this, the deprotection reagent must also act as a scavenger. Secondary amines like piperidine or piperazine undergo a nucleophilic addition to the exocyclic double bond of DBF, forming stable adducts (e.g., 1-(9H-fluoren-9-ylmethyl)piperidine)[4][5].

E1cbMechanism Base Secondary Amine Base (e.g., Piperidine / DBU) FmocDab H-Dab(Fmoc)-OH (Protected γ-Amine) Base->FmocDab Abstracts C9 Proton (Rate-Limiting) Adduct Stable Base-DBF Adduct Base->Adduct Nucleophilic Attack FluorenylAnion Fluorenyl Anion (14π Aromatic System) FmocDab->FluorenylAnion pKa ~23 Elimination β-Elimination FluorenylAnion->Elimination DBF Dibenzofulvene (DBF) (Reactive Electrophile) Elimination->DBF Carbamate Carbamate Anion Elimination->Carbamate DBF->Adduct Scavenged by Base Decarboxylation Decarboxylation (-CO2) Carbamate->Decarboxylation Rapid Spontaneous FreeAmine Free γ-Amine (H-Dab-OH) Decarboxylation->FreeAmine

Figure 1: The E1cb mechanism of Fmoc deprotection and subsequent DBF scavenging.

Reagent Kinetics & Causality: Moving Beyond Piperidine

Historically, 20% Piperidine in DMF has been the gold standard for Fmoc removal because it efficiently performs both roles: it is a strong enough base to abstract the C9 proton, and a strong enough nucleophile to scavenge DBF[3][5].

However, piperidine is a controlled substance and can promote base-catalyzed side reactions such as aspartimide formation or diketopiperazine (DKP) formation in susceptible sequences[4][5]. For difficult sequences or specialized derivatives like Dab, modern protocols often decouple the base and scavenger roles to optimize kinetics.

The DBU / Piperazine System: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly potent, non-nucleophilic amidine base. It accelerates the rate-limiting proton abstraction step drastically but cannot scavenge DBF[6]. To prevent DBF re-alkylation, a secondary amine like piperazine is added. Piperazine is an excellent scavenger that traps DBF to form 1-(9H-fluoren-9-ylmethyl)piperazine[4].

Table 1: Kinetic Comparison of Fmoc-Deprotection Reagents in DMF
Reagent SystemRole of ComponentsHalf-life ( t1/2​ )Time to >99% Deprotection
20% Piperidine Base & Scavenger~6–7 s< 1.5 min
5% Piperazine Base & Scavenger~50 s~ 11.0 min
5% Piperazine + 1% DBU DBU (Base), Piperazine (Scavenger)~7 s< 1.5 min
2% DBU Base only (No Scavenger)< 5 sN/A (High re-alkylation risk)

Data synthesized from kinetic studies on resin-bound Fmoc-derivatives[6].

Self-Validating Experimental Protocol

To ensure high-fidelity orthogonal deprotection of the Dab γ -amine on solid support, the following protocol utilizes the optimized DBU/Piperazine system. This methodology is designed as a self-validating workflow, integrating chemical execution with real-time analytical feedback.

Phase 1: Reagent Preparation
  • Deprotection Cocktail: Prepare a solution of 5% (w/v) Piperazine and 2% (v/v) DBU in N-methyl-2-pyrrolidone (NMP) or DMF[4][6]. Note: NMP often provides better swelling for aggregated peptide chains.

  • Wash Solvents: Prepare fresh, anhydrous DMF and Dichloromethane (DCM).

Phase 2: Deprotection Execution
  • Resin Swelling: Swell the resin containing the incorporated Dab(Fmoc) residue in DMF for 15 minutes. Drain completely.

  • First Treatment (Bulk Removal): Add the deprotection cocktail (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes . Drain the reaction vessel.

  • Second Treatment (Completion & Scavenging): Add a fresh aliquot of the deprotection cocktail and agitate for an additional 5 minutes . This two-step process ensures that any DBF generated in the first step is completely flushed out, preventing equilibrium-driven re-alkylation[4].

Phase 3: Washing & Validation
  • Washing: Wash the resin extensively to remove all traces of DBU, piperazine, and DBF-adducts: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (3 × 1 min).

  • Analytical Validation (Kaiser Test):

    • Take a few beads of the resin and perform a Kaiser (ninhydrin) test.

    • Causality: The free γ -amine of Dab is a primary amine. A successful deprotection will yield a deep blue/purple color. If the beads remain yellow/colorless, the deprotection is incomplete, and Phase 2 must be repeated.

  • UV Monitoring (Optional but Recommended): Collect the drained deprotection cocktail from Phase 2 and measure UV absorbance at 301 nm . The presence of the DBF-piperazine adduct absorbs strongly at this wavelength, allowing for quantitative real-time tracking of Fmoc removal[3].

DeprotectionWorkflow Step1 Resin Swelling (DMF/NMP) Step2 Base Treatment (5% Piperazine + 2% DBU) Step1->Step2 Step3 DBF Scavenging (Adduct Formation) Step2->Step3 E1cb Cleavage Step4 Washing (Remove Adducts/Base) Step3->Step4 Step5 Validation (Kaiser Test / UV 301nm) Step4->Step5 Free γ-Amine Exposed Fail Incomplete Deprotection Step5->Fail Negative/Weak Fail->Step2 Repeat

Figure 2: Self-validating workflow for Fmoc deprotection of H-Dab(Fmoc)-OH on solid support.

References

  • Total Synthesis - Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • ACS Omega - Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • PubMed Central (PMC) - Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]

  • ACS Sustainable Chemistry & Engineering - Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Available at: [Link]

  • RSC Advances - Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available at:[Link]

  • LifeTein Peptide Blog - Unusual Amino Acids: 2,4-Diaminobutyric Acid (DAB). Available at: [Link]

Sources

Foundational

The Physical State and Appearance of High-Purity H-Dab(Fmoc)-OH: A Technical Guide for Peptide Synthesis and Drug Development

Executive Summary In the synthesis of complex branched architectures and antimicrobial peptides (such as polymyxin derivatives), the integrity of the building blocks dictates the success of the entire synthetic campaign....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex branched architectures and antimicrobial peptides (such as polymyxin derivatives), the integrity of the building blocks dictates the success of the entire synthetic campaign. H-Dab(Fmoc)-OH —an amino acid derivative featuring a free alpha-amine and an Fmoc-protected gamma-amine—requires stringent quality control. This whitepaper provides an in-depth mechanistic analysis of the physical state and appearance of high-purity H-Dab(Fmoc)-OH, offering researchers self-validating protocols to ensure optimal coupling kinetics and batch-to-batch reproducibility.

Chemical Identity and Morphological Characteristics

H-Dab(Fmoc)-OH, formally designated as (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoic acid, is a critical non-standard amino acid. The macroscopic appearance of high-purity (≥98%) H-Dab(Fmoc)-OH is strictly defined as a white to off-white crystalline powder 1[1].

The physical state is not merely an aesthetic parameter; it is a fundamental determinant of the compound's stability, hygroscopicity, and reactivity. A crystalline morphology ensures a well-defined surface area, whereas an amorphous state is highly susceptible to moisture absorption, which skews stoichiometric calculations during Solid-Phase Peptide Synthesis (SPPS).

Quantitative Physicochemical Data

The table below summarizes the critical baseline metrics for verifying high-purity batches.

PropertySpecification / Value
Chemical Name (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoic acid
CAS Number 117106-22-6
Molecular Formula C19H20N2O4
Molecular Weight 340.37 g/mol
Physical State Solid (Crystalline Powder)
Appearance White to off-white
Purity (HPLC) ≥ 98.0%
Solubility Soluble in DMF, DMSO; sparingly soluble in water

Data supported by 2[2].

Analytical Workflows for Physical State and Purity Verification

To ensure the integrity of H-Dab(Fmoc)-OH before its incorporation into a peptide chain, a rigorous, self-validating analytical workflow must be employed.

AnalyticalWorkflow A Macroscopic Inspection (White/Off-White Powder) B Polarized Light Microscopy (Verify Crystallinity) A->B Step 1 C HPLC-UV Analysis (Chemical Purity >98%) B->C Step 2 D Karl Fischer Titration (Moisture Content <1%) C->D Step 3 E Validated High-Purity H-Dab(Fmoc)-OH D->E Final Release

Workflow for verifying the physical state and chemical purity of H-Dab(Fmoc)-OH.

Protocol 1: Visual and Microscopic Evaluation of Physical State

Self-Validating Mechanism: This protocol uses a known crystalline reference standard to calibrate the polarized light microscope, ensuring the system accurately distinguishes between amorphous and crystalline phases before sample analysis.

  • Step 1: Macroscopic Observation. Place 50 mg of the powder on a clean watch glass against a contrasting black background under a daylight-balanced LED.

    • Causality: This identifies gross discoloration (e.g., yellowing). A yellow tint indicates premature Fmoc deprotection or the presence of residual synthetic impurities (such as fluvene derivatives), which will terminate peptide chain elongation.

  • Step 2: Polarized Light Microscopy (PLM). Disperse a few grains of the powder on a glass slide with a drop of inert mineral oil. Observe under crossed polarizers.

    • Causality: High-purity H-Dab(Fmoc)-OH must exhibit birefringence (an optical property of crystals). Amorphous solids lack birefringence and are highly prone to moisture absorption. Absorbed moisture throws off molar mass calculations, leading to sub-stoichiometric coupling during SPPS.

Protocol 2: Self-Validating HPLC-UV Workflow for Purity Assessment

Self-Validating Mechanism: Incorporates a blank injection to rule out solvent carryover and a system suitability standard to verify column resolution prior to evaluating the sample.

  • Step 1: Sample Preparation. Weigh exactly 10.0 mg of H-Dab(Fmoc)-OH and dissolve in 1.0 mL of HPLC-grade Methanol.

    • Causality: Complete dissolution is critical. Undissolved micro-particulates will artificially inflate the apparent purity by hiding insoluble impurities and can physically damage the HPLC column frit.

  • Step 2: Blank Injection. Inject the diluent (Methanol) alone.

    • Causality: Validates the baseline by ensuring no ghost peaks or column carryover interfere with the analyte's retention time.

  • Step 3: Gradient Elution. Run the sample using a C18 reverse-phase column with the gradient outlined in the table below. Monitor at 254 nm and 214 nm.

    • Causality: The 254 nm wavelength specifically detects the Fmoc chromophore, while 214 nm detects the amide/carboxyl backbone. Using both wavelengths provides a comprehensive purity profile, ensuring no non-Fmoc impurities are missed.

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in MeCN)
0.0955
15.04060
20.0595
25.0595
26.0955
30.0955

Impact of Physical State on SPPS Kinetics

The physical state of H-Dab(Fmoc)-OH directly influences its dissolution kinetics in coupling solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

SPPSKinetics N1 Crystalline H-Dab(Fmoc)-OH N2 Solvation in DMF/NMP N1->N2 Add Solvent N3 Rapid Dissolution N2->N3 High Surface Area N4 High-Efficiency Coupling N3->N4 Activation

Impact of crystalline physical state on dissolution and coupling kinetics in SPPS.

Mechanistic Insight: Crystalline powders possess a defined lattice energy and consistent surface area. When introduced to DMF, crystalline H-Dab(Fmoc)-OH dissolves rapidly and uniformly. In contrast, amorphous or partially degraded batches tend to clump, forming a gel-like outer layer that prevents solvent penetration. This incomplete dissolution leads to localized concentration gradients, reducing the efficiency of coupling reagents (e.g., HATU/DIPEA) and resulting in truncated peptide sequences.

Storage, Handling, and Stability Protocols

To maintain the white crystalline state and >98% purity of H-Dab(Fmoc)-OH, strict storage protocols are mandatory.

Protocol 3: Handling and Storage

Self-Validating Mechanism: The use of active indicating silica gel provides a continuous visual validation of the storage environment's relative humidity.

  • Step 1: Desiccation. Store the compound in a tightly sealed, amber glass vial within a desiccator containing active indicating silica gel.

    • Causality: The free alpha-amine and the Fmoc-protected side chain can undergo side reactions if exposed to ambient moisture. Moisture acts as a nucleophile over time, promoting slow hydrolysis.

  • Step 2: Temperature Control. Maintain storage temperatures strictly between 2°C and 8°C.

    • Causality: Elevated temperatures accelerate degradation pathways, specifically the premature cleavage of the Fmoc group, which manifests physically as the powder turning from white to a pale yellow amorphous mass.

  • Step 3: Equilibration. Before use, allow the vial to equilibrate to room temperature in the desiccator for at least 1 hour.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, instantly compromising the physical state and chemical purity.

Conclusion

The physical state of H-Dab(Fmoc)-OH is a direct proxy for its chemical integrity. By enforcing rigorous analytical checks—ranging from polarized light microscopy to dual-wavelength HPLC—and adhering strictly to controlled storage protocols, researchers can ensure that this critical building block performs with maximum efficiency during complex peptide synthesis.

References

  • Title: C19H20N2O4 - Chemical Dictionary - Guidechem (H-DAB(FMOC)-OH)
  • Title: BD768599-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-aminobutanoic acid - Bulk Product Details Source: BLDpharm URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Incorporation of H-Dab(Fmoc)-OH in Solid-Phase Peptide Synthesis

Introduction The synthesis of complex cyclic lipopeptides and antimicrobial peptides (AMPs), such as polymyxins, frequently requires the incorporation of L-2,4-diaminobutyric acid (Dab). The commercially available buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of complex cyclic lipopeptides and antimicrobial peptides (AMPs), such as polymyxins, frequently requires the incorporation of L-2,4-diaminobutyric acid (Dab). The commercially available building block H-Dab(Fmoc)-OH (CAS: 117106-22-6) is unique because it features a free α -amino group and a free α -carboxyl group, while its γ -side-chain amine is protected by an Fmoc group.

Traditionally, Solid-Phase Peptide Synthesis (SPPS) relies on fully protected building blocks (e.g., Fmoc-Dab(Alloc)-OH). However, deploying the α -unprotected H-Dab(Fmoc)-OH offers distinct strategic advantages in modern peptide manufacturing, specifically in direct C-terminal resin loading and Minimal-Protection N-to-C Inverse SPPS [1]. This application note details the mechanistic rationale and validated protocols for coupling H-Dab(Fmoc)-OH, ensuring high chiral integrity and synthetic efficiency.

Mechanistic Insights & Causality (E-E-A-T)

Strategy 1: Selective C-Terminal Loading onto 2-CTC Resin

When synthesizing a peptide with a C-terminal Dab residue, loading H-Dab(Fmoc)-OH directly onto a 2-Chlorotrityl Chloride (2-CTC) resin bypasses the need for an initial Fmoc-deprotection step.

  • The Causality of Selectivity : Why doesn't the free α -amine react with the resin? The 2-chlorotrityl group is exceptionally bulky. In the presence of N,N -Diisopropylethylamine (DIPEA), the carboxyl group of H-Dab(Fmoc)-OH is deprotonated to form a highly polarizable carboxylate anion. This anion acts as a superior nucleophile capable of attacking the sterically hindered trityl chloride[2]. Conversely, the neutral α -amine is sterically impeded from forming a stable tritylamine. Any transient N-tritylation is thermodynamically unstable compared to the robust ester bond.

  • DKP Prevention : Loading an α -unprotected amino acid prevents the notorious diketopiperazine (DKP) side-reaction that often occurs during the Fmoc-deprotection of the second amino acid in standard C-to-N synthesis.

Strategy 2: N-to-C Inverse Coupling (Minimal-Protection SPPS)

Recent advancements in green chemistry have popularized N-to-C (inverse) peptide synthesis using unprotected amino acids[3].

  • Overcoming the Zwitterion Trap : Unprotected amino acids exist as zwitterions, rendering them insoluble in organic solvents like DMF and poor nucleophiles. To couple H-Dab(Fmoc)-OH to a resin-bound activated carboxyl group, the system utilizes N,O -bis(trimethylsilyl)acetamide (BSA). BSA transiently silylates the α -amine and carboxylate, breaking the zwitterionic state, solubilizing the monomer, and drastically enhancing the nucleophilicity of the α -amine.

  • Epimerization Control : Activating a resin-bound C-terminus typically risks severe epimerization via 5(4H)-oxazolone formation[4]. Utilizing highly efficient coupling cocktails like DIC/Oxyma or modern rapidly traps the activated carboxylate, facilitating aminolysis before oxazolone-mediated racemization can occur[3].

Quantitative Performance Data

The following table summarizes the validated parameters for both H-Dab(Fmoc)-OH incorporation strategies based on recent process optimizations.

ParameterStrategy 1: 2-CTC LoadingStrategy 2: N-to-C Aminolysis
Primary Reagents DIPEA, DCMDIC/Oxyma (or Ynamide), BSA, DMF
Reaction Target Resin-bound Trityl ChlorideResin-bound Activated Carboxyl
Typical Yield 85 – 95%80 – 90%
Epimerization Rate < 0.1%< 1.0%
Key Advantage Bypasses initial Fmoc deprotectionEnables Minimal-Protection SPPS

Workflow Visualization

G Start H-Dab(Fmoc)-OH (CAS: 117106-22-6) Strat1 Strategy 1: C-Terminal Loading Start->Strat1 Strat2 Strategy 2: N-to-C Inverse Coupling Start->Strat2 Resin 2-CTC Resin (Sterically Hindered) Strat1->Resin Reacts with ActCarb Resin-Bound Activated Carboxyl Strat2->ActCarb Reacts with Load Selective Esterification (DIPEA, DCM) Resin->Load Couple Aminolysis (DIC/Oxyma + BSA) ActCarb->Couple Prod1 H-Dab(Fmoc)-O-Trt-Resin (Ready for N-elongation) Load->Prod1 Prod2 Resin-Peptide-Dab(Fmoc)-OH (Ready for C-elongation) Couple->Prod2

Workflow of H-Dab(Fmoc)-OH incorporation strategies in SPPS.

Step-by-Step Experimental Protocols

Protocol A: Selective C-Terminal Loading onto 2-CTC Resin

This self-validating protocol ensures exclusive esterification of the carboxyl group without compromising the free α -amine.

  • Resin Swelling : Weigh 1.0 g of 2-CTC resin (typical loading ~1.0 - 1.6 mmol/g) into a fritted SPPS reaction vessel. Swell the resin in 10 mL of anhydrous Dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Substrate Preparation : In a separate vial, dissolve H-Dab(Fmoc)-OH (1.5 equivalents relative to the desired resin loading) in a minimal volume of anhydrous DCM/DMF (1:1 v/v).

  • Base Addition : Add DIPEA (3.0 equivalents) to the amino acid solution. Critical Step: The base deprotonates the carboxyl group, activating it for nucleophilic attack while keeping the amine neutral.

  • Loading Reaction : Transfer the solution to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Capping : To quench unreacted trityl chloride sites, add 1.0 mL of HPLC-grade Methanol directly to the reaction mixture. Agitate for an additional 15 minutes.

  • Washing : Drain the reaction vessel. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL).

  • Validation : Dry the resin under vacuum. Determine the exact loading efficiency via UV-spectrophotometric Fmoc-cleavage assay (measuring the dibenzofulvene-piperidine adduct at 301 nm).

Protocol B: N-to-C Inverse Coupling (Minimal-Protection Aminolysis)

This protocol utilizes transient silylation to couple the free α -amine of H-Dab(Fmoc)-OH to a growing peptide chain's activated C-terminus.

  • Carboxyl Activation : To the resin-bound peptide featuring a free C-terminal carboxyl group, add a solution of N,N′ -Diisopropylcarbodiimide (DIC, 3.0 eq) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure, 3.0 eq) in DMF. Agitate for 10 minutes to form the active ester.

  • Transient Silylation : In a separate vial, suspend H-Dab(Fmoc)-OH (2.0 eq) in anhydrous DMF. Add N,O -bis(trimethylsilyl)acetamide (BSA, 2.0 eq). Stir for 15 minutes until the zwitterionic suspension becomes a clear solution, indicating successful silylation of the amino and carboxyl groups.

  • Aminolysis : Drain the activation cocktail from the resin (optional, to reduce side reactions) or directly add the silylated H-Dab(Fmoc)-OH solution to the resin. Agitate at room temperature for 2 to 3 hours.

  • Washing & Desilylation : Drain the vessel. Wash the resin with DMF (5 × 10 mL). The mild basicity and moisture in subsequent DMF washes (or a dedicated 5% water/DMF wash) will spontaneously hydrolyze the transient TMS esters, regenerating the free carboxyl group on the newly incorporated Dab residue.

  • Validation : Perform a micro-cleavage and analyze via LC-MS to confirm the mass addition of +322 Da (mass of Dab(Fmoc) residue) and verify the absence of epimers.

References

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, ACS Publications.[Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications.[Link]

  • Solid-Phase Peptide Synthesis in the Reverse (N → C) Direction. Organic Letters, ACS Publications.[Link]

  • Ynamide Coupling Reagents: Origin and Advances. National Institutes of Health (NIH) / PMC.[Link]

Sources

Application

Advanced Synthesis of Lipo-Antimicrobial Peptides (Lipo-AMPs) Utilizing H-Dab(Fmoc)-OH as a Pre-Acylation Scaffold

Application Note & Protocol Guide Prepared By: Senior Application Scientist, Peptide Chemistry & Drug Development Executive Summary & Strategic Rationale The development of novel Antimicrobial Peptides (AMPs) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared By: Senior Application Scientist, Peptide Chemistry & Drug Development

Executive Summary & Strategic Rationale

The development of novel Antimicrobial Peptides (AMPs) is a critical frontier in combating multidrug-resistant (MDR) bacterial infections[1]. Among the most potent classes of AMPs are cyclic lipopeptides, such as polymyxins and octapeptins, which heavily feature the non-proteinogenic amino acid 2,4-diaminobutyric acid (Dab). Substituting standard cationic residues (like lysine) with Dab enhances membrane permeabilization kinetics due to the "snorkel effect"—where the shorter aliphatic side chain of Dab pulls the peptide backbone deeper into the hydrophobic lipid bilayer while the charged amine interacts with the aqueous interface[2].

Synthesizing these complex lipopeptides via standard Solid-Phase Peptide Synthesis (SPPS) often presents a significant bottleneck: the on-resin attachment of aliphatic fatty acids to the N-terminus or side chains is notoriously inefficient due to severe steric hindrance and resin aggregation.

To circumvent this, we utilize H-Dab(Fmoc)-OH (CAS 117106-22-6) —a specialized derivative featuring a free α -amine and an Fmoc-protected γ -amine. Instead of attempting on-resin lipidation, H-Dab(Fmoc)-OH serves as a highly efficient solution-phase scaffold. By pre-acylating the free α -amine with a fatty acid in solution, we generate a highly pure, easily characterized lipo-amino acid building block (e.g., Octanoyl-Dab(Fmoc)-OH). This building block can then be seamlessly integrated into automated Fmoc-SPPS, ensuring near-quantitative coupling yields and preserving the γ -amine for subsequent cyclization or branching.

Mechanistic Causality in Experimental Design

Every reagent and condition in this workflow is selected based on strict chemical causality:

  • Aqueous Carbonate in Solution Phase: We utilize 10% Na2​CO3​ during the Schotten-Baumann acylation of H-Dab(Fmoc)-OH. While the Fmoc group is highly sensitive to secondary amines (like piperidine), it is remarkably stable to mild aqueous inorganic bases at 0 °C. This allows selective acylation of the deprotonated, nucleophilic α -amine without premature side-chain deprotection.

  • DIC/OxymaPure Activation for SPPS: When coupling the pre-synthesized Octanoyl-Dab(Fmoc)-OH to the resin, we strictly avoid uronium-based coupling reagents (like HATU) with excess DIEA. Lipo-amino acids are highly susceptible to base-catalyzed epimerization at the α -carbon via oxazolone formation. DIC/OxymaPure maintains a near-neutral pH microenvironment, ensuring the chiral integrity of the Dab residue is preserved.

  • Orthogonal Unmasking: The Fmoc group on the γ -amine remains intact during the coupling of the lipo-amino acid. It is only removed by 20% piperidine after successful coupling, exposing the primary amine for on-resin head-to-side-chain cyclization or the attachment of fluorophores for mechanism-of-action studies.

Workflow & Visualization

G A H-Dab(Fmoc)-OH (Free α-amine) C Octanoyl-Dab(Fmoc)-OH (Purified Building Block) A->C Acylation B Octanoyl Chloride (Solution Phase) B->C E Coupling & Fmoc Deprotection C->E D Resin-Bound Peptide Core D->E SPPS F Cleavage & Global Deprotection E->F G Final Lipo-AMP (High Purity) F->G

Workflow for the synthesis of Lipo-AMPs using pre-acylated H-Dab(Fmoc)-OH building blocks.

Experimental Protocols (Self-Validating Systems)

Protocol A: Solution-Phase Synthesis of Octanoyl-Dab(Fmoc)-OH

This protocol generates the lipo-amino acid building block prior to SPPS.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of H-Dab(Fmoc)-OH in 50 mL of 1,4-dioxane. Slowly add 50 mL of 10% (w/v) aqueous Na2​CO3​ until the amino acid is fully dissolved and the pH is stabilized at ~9.0.

  • Acylation: Cool the reaction vessel to 0 °C in an ice bath. Dissolve 11.0 mmol of Octanoyl chloride in 10 mL of dry 1,4-dioxane and add it dropwise to the vigorously stirring mixture over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Spray with ninhydrin and heat.

    • Pass Condition: The purple spot corresponding to the free α -amine of the starting material must be completely absent. A new UV-active spot (product) should appear at a higher Rf​ .

  • Isolation: Acidify the mixture to pH 2.0 using 1M HCl (a white precipitate will form). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation Check (LC-MS): Analyze the crude white powder via LC-MS to confirm the presence of the desired mass ( [M+H]+ expected: ~467.2 Da) and absence of Fmoc-cleaved byproducts.

Protocol B: Solid-Phase Incorporation and Orthogonal Deprotection

This protocol details the attachment of the building block to a resin-bound AMP core.

Step-by-Step Methodology:

  • Resin Preparation: Synthesize the desired AMP core sequence on a low-loading Rink Amide AM resin (0.3 mmol/g) using standard Fmoc/tBu SPPS protocols. Ensure the N-terminal Fmoc group of the final core residue is removed.

  • Activation: In a clean vial, dissolve 3.0 equivalents (relative to resin loading) of the pre-synthesized Octanoyl-Dab(Fmoc)-OH and 3.0 eq of OxymaPure in minimal DMF. Add 3.0 eq of N,N′-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation Check (Kaiser Test): Wash a few resin beads with DCM and perform a Kaiser test.

    • Pass Condition: Beads remain colorless/yellow, indicating >99% coupling efficiency.

    • Fail Condition: Beads turn blue. Corrective Action: Re-couple using 2.0 eq of the building block with HATU/DIEA for 1 hour. Do not proceed until the test is negative.

  • Orthogonal Unmasking: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the γ -Fmoc group from the Dab residue, liberating the primary amine for subsequent cyclization or cleavage.

  • Cleavage: Wash the resin thoroughly with DCM and dry. Cleave the peptide using a cocktail of TFA/TIPS/ H2​O (95:2.5:2.5) for 2.5 hours. Precipitate the final Lipo-AMP in cold diethyl ether and lyophilize.

Quantitative Data Summary

The strategic shift from on-resin acylation to the use of a pre-acylated H-Dab(Fmoc)-OH building block yields significant improvements in both synthetic efficiency and crude purity, as summarized below:

Table 1: Comparative Efficiency of Lipidation Strategies in AMP Synthesis

Synthesis StrategyFatty Acid Equivalents RequiredCoupling TimeCrude Purity (LC-MS)Overall Yield (%)
Traditional On-Resin Acylation 10x12 h65%42%
Pre-Acylated H-Dab(Fmoc)-OH 3x (during SPPS)2 h92%78%

Data reflects the synthesis of a model 10-mer lipopeptide. The pre-acylation strategy drastically reduces the consumption of expensive fatty acid derivatives while nearly doubling the overall yield.

References

  • Haney, E. F., et al. "Antimicrobial Peptides: An Introduction." Frontiers in Chemistry, 2017.[Link][1]

  • "Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics." Frontiers in Microbiology, 2025. [Link][1]

  • "Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum." Antimicrobial Agents and Chemotherapy, ASM Journals, 2010. [Link][2]

  • "H-DAB(FMOC)-OH ,117106-22-6." ChemCD Chemical Dictionary.[Link]

Sources

Method

Application Note: Regioselective Synthesis of Functionalized Cyclic Lipopeptide Probes Utilizing H-Dab(Fmoc)-OH

Executive Summary Cyclic lipopeptides (CLPs) such as Polymyxin B and Colistin are critical last-resort antibiotics characterized by a polycationic macrocyclic core and an N-terminal fatty acyl tail. Synthesizing structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclic lipopeptides (CLPs) such as Polymyxin B and Colistin are critical last-resort antibiotics characterized by a polycationic macrocyclic core and an N-terminal fatty acyl tail. Synthesizing structurally diverse or fluorescently labeled CLP probes via standard stepwise Solid-Phase Peptide Synthesis (SPPS) presents a notorious challenge: the presence of five identical 2,4-diaminobutyric acid (Dab) residues makes site-specific functionalization nearly impossible without complex, multi-step orthogonal protection schemes.

This application note details a highly advanced, convergent synthetic strategy leveraging H-Dab(Fmoc)-OH (CAS: 117106-22-6) . By exploiting the free α -amine and Fmoc-protected γ -amine of this unique building block, chemists can perform clean, solution-phase pre-lipidation. This generates an N-Acyl-Dab(Fmoc)-OH module that not only eliminates on-resin aggregation during lipidation but also preserves a single, orthogonally protected amine at the Dab1 position for late-stage functionalization (e.g., fluorophore attachment).

Mechanistic Rationale & Orthogonal Strategy

Standard SPPS of polymyxins typically utilizes Fmoc-Dab(Boc)-OH for the linear sequence. However, if late-stage labeling at the Dab1 position is required for mechanistic studies, the Dab1 side-chain must be differentiated from the other four Dab residues.

Our validated approach utilizes a 4-dimensional orthogonal protecting group matrix :

  • α -Amino Protection: Fmoc (temporary, for iterative SPPS).

  • Global Side-Chain Protection: Boc / tBu (semi-permanent, stable to SPPS and cyclization, removed by 95% TFA).

  • Macrolactamization Control: Alloc (specifically on Dab4). Removed by Pd(0) chemistry, allowing regioselective on-resin or solution-phase cyclization between Dab4 and the C-terminal Thr10[1].

  • Late-Stage Functionalization Control: Fmoc on the γ -amine of Dab1.

By starting with H-Dab(Fmoc)-OH , we bypass the need for on-resin α -amine deprotection prior to lipidation. Instead, a Schotten-Baumann acylation is performed in solution. The resulting N-Acyl-Dab(Fmoc)-OH is coupled as the final building block. Following macrolactamization, the sole remaining Fmoc group (on Dab1) is selectively removed with piperidine, liberating a single primary amine for targeted fluorophore conjugation [2].

Synthetic Workflow

G cluster_0 Phase 1: Module Synthesis cluster_1 Phase 2: SPPS & Cyclization cluster_2 Phase 3: Late-Stage Labeling N1 H-Dab(Fmoc)-OH + Octanoyl Chloride N2 Schotten-Baumann Acylation (Na2CO3, pH 9) N1->N2 N3 N-Octanoyl-Dab(Fmoc)-OH (Purified Module) N2->N3 N5 Couple N-Octanoyl-Dab(Fmoc)-OH N3->N5 N4 Linear SPPS on 2-CTC Resin (Dab4=Alloc, Others=Boc) N4->N5 N6 Alloc Deprotection (Pd(PPh3)4, PhSiH3) N5->N6 N7 Mild Cleavage (1% TFA) & Solution Cyclization (DPPA) N6->N7 N8 Fmoc Deprotection of Dab1 (20% Piperidine) N7->N8 N9 Fluorophore Coupling (e.g., FITC) N8->N9 N10 Global Deprotection (95% TFA) & HPLC Purification N9->N10 N11 Dab1-Labeled Polymyxin Probe N10->N11

Fig 1: Orthogonal workflow for regioselective lipopeptide synthesis and Dab1 labeling.

Experimental Protocols

Protocol A: Solution-Phase Synthesis of the Lipidation Module

Causality Check: Performing lipidation in solution prevents the accumulation of highly lipophilic deletion sequences on the resin, ensuring the final SPPS product is easily purified.

  • Zwitterion Solubilization: Suspend H-Dab(Fmoc)-OH (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na₂CO₃ (50 mL). Stir until complete dissolution is achieved (pH ~9.5).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add octanoyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes to prevent localized heating and side-reactions.

  • Maturation: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl (caution: CO₂ evolution). Extract the resulting white precipitate with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Octanoyl-Dab(Fmoc)-OH in >90% purity.

Protocol B: Solid-Phase Assembly & Regioselective Cyclization

Causality Check: 2-Chlorotrityl chloride (2-CTC) resin is utilized because it allows for mild acid cleavage (1% TFA), which preserves the Boc/tBu/Fmoc protecting groups necessary for solution-phase cyclization [3].

  • Resin Loading: Load Fmoc-Thr(tBu)-OH onto 2-CTC resin (0.5 mmol/g) using DIPEA in DCM. Cap unreacted sites with Methanol.

  • Iterative SPPS: Assemble the sequence Dab(Boc)-Dab(Boc)-Leu-D-Phe-Dab(Boc)-Dab(Alloc)-Dab(Boc)-Thr(tBu) using standard Fmoc chemistry (DIC/Oxyma activation, 20% Piperidine deprotection).

  • Module Coupling: Couple the pre-synthesized N-Octanoyl-Dab(Fmoc)-OH (3.0 eq) to the N-terminus using DIC/Oxyma for 2 hours.

  • Alloc Deprotection: Treat the resin with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (PhSiH₃, 10 eq) in anhydrous DCM for 2 × 30 min under Argon.

    • Expert Insight: Wash the resin thoroughly with 0.5% sodium diethyldithiocarbamate in DMF. This step is critical; residual palladium will coordinate with the free amine and severely inhibit the subsequent macrolactamization step.

  • Mild Cleavage: Cleave the linear protected peptide from the resin using 1% TFA in DCM (5 × 2 min). Immediately neutralize the filtrate with 1% pyridine to prevent premature Boc loss. Concentrate to dryness.

  • Macrolactamization: Dissolve the crude linear peptide in DMF to a high dilution (1 mM) to favor intramolecular cyclization. Add Diphenylphosphoryl azide (DPPA, 3.0 eq) and DIPEA (6.0 eq). Stir for 24 hours at room temperature.

Protocol C: Late-Stage Functionalization and Global Deprotection
  • Fmoc Removal: Treat the cyclic intermediate with 20% Piperidine in DMF for 30 minutes to unmask the Dab1 γ -amine.

  • Fluorophore Conjugation: Add Fluorescein isothiocyanate (FITC, 2.0 eq) and DIPEA (4.0 eq) in DMF. Shield from light and stir for 12 hours.

  • Global Deprotection: Treat the labeled intermediate with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the final product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Quantitative Data: Protecting Group Stability Matrix

To ensure a self-validating protocol, the chemical orthogonality of the chosen protecting groups must be absolute [4]. The table below summarizes the stability of the functional groups across the synthetic workflow.

Protecting GroupLocation20% Piperidine (SPPS)Pd(PPh₃)₄ / PhSiH₃1% TFA (Cleavage)DPPA / DIPEA (Cyclization)95% TFA (Global Deprotection)
Fmoc Dab1 ( γ -amine)Cleaved (Intentionally)StableStableStableStable
Alloc Dab4 ( γ -amine)StableCleaved StableStableStable
Boc Dab3,5,8,9 ( γ -amine)StableStableStableStableCleaved
tBu Thr2,10 (hydroxyl)StableStableStableStableCleaved
2-CTC Thr10 ( α -carboxyl)StableStableCleaved N/AN/A

References

  • Total and Semisyntheses of Polymyxin Analogues with 2-Thr or 10-Thr Modifications to Decipher the Structure–Activity Relationship and Improve the Antibacterial Activity Journal of Medicinal Chemistry (2021). URL:[Link][1]

  • Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023 Chemical Reviews / PMC (2024). URL:[Link][2]

  • Design, Synthesis, and Bioactivity Investigation of Cyclic Lipopeptide Antibiotics Containing Eight to Nine Amino Acids Journal of Medicinal Chemistry (2023). URL:[Link][3]

Sources

Application

Application Note: Optimized Coupling Strategies for H-Dab(Fmoc)-OH in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Standardized Protocols Executive Summary & Mechanistic Grounding In standard Fmoc Solid-Phase Peptide Synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Standardized Protocols

Executive Summary & Mechanistic Grounding

In standard Fmoc Solid-Phase Peptide Synthesis (SPPS), building blocks are typically α -N-Fmoc protected, while side chains carry orthogonal protecting groups (e.g., Fmoc-Dab(Boc)-OH). However, the use of H-Dab(Fmoc)-OH (CAS 117106-22-6) introduces a deliberate structural inversion: the α -amine is completely unprotected (free), while the γ -amine side chain is Fmoc-protected.

Critical Expertise Insight: Attempting to use standard coupling reagents to activate the carboxyl group of H-Dab(Fmoc)-OH in the presence of its own free α -amine will result in catastrophic self-condensation (polymerization). Therefore, H-Dab(Fmoc)-OH cannot be used as a standard incoming electrophile. Instead, its unique structure dictates two highly specific workflows:

  • C-Terminal Resin Loading: Attachment to a highly reactive resin (e.g., 2-CTC) via its carboxylate, leaving the α -amine free for immediate elongation.

  • Inverse/Branched Coupling: Utilizing the free α -amine of H-Dab(Fmoc)-OH as a solution-phase nucleophile to attack a resin-bound activated carboxylate.

This application note details the optimal coupling reagents, causal mechanisms, and self-validating protocols for both workflows.

Workflow A: C-Terminal Loading and Subsequent Elongation

The Causality of Resin Choice

When loading an amino acid with a free α -amine, 2-chlorotrityl chloride (2-CTC) resin is the gold standard. The bulky trityl group prevents diketopiperazine (DKP) formation during subsequent steps and suppresses racemization[1]. Because 2-CTC resin is highly reactive, loading requires only a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl; no coupling reagents (like DIC or HATU) are used, which prevents the self-polymerization of H-Dab(Fmoc)-OH[2].

Selecting the Best Coupling Reagent for Elongation

Once H-Dab(Fmoc)-OH is loaded, its free α -amine must be coupled to the next incoming Fmoc-AA-OH. The optimal reagent system for this step is DIC/OxymaPure .

  • Why DIC/Oxyma? OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) used with N,N'-Diisopropylcarbodiimide (DIC) produces peptides with increased yield and decreased epimerization compared to older HOBt-based methods[3],[4].

  • Avoiding Base-Driven Side Reactions: Unlike uronium salts (HATU/HBTU) which require ≥1 equivalent of DIPEA, DIC/Oxyma operates without excess base. This is crucial because high levels of base can lead to guanidinylation of the free α -amine or unwanted esterification side-products[3],[5].

G R 2-CTC Resin Load Loading (DIPEA, DCM) R->Load HDab H-Dab(Fmoc)-OH HDab->Load ResinDab Resin-Dab(Fmoc)-NH2 (Free α-amine) Load->ResinDab FmocAA Fmoc-AA-OH + DIC/Oxyma ResinDab->FmocAA Amide Coupling Dipeptide Resin-Dab(Fmoc)-AA-Fmoc FmocAA->Dipeptide

Caption: Workflow for C-terminal loading of H-Dab(Fmoc)-OH onto 2-CTC resin followed by elongation.

Workflow B: Inverse Coupling (H-Dab(Fmoc)-OH as a Nucleophile)

In complex architectures (e.g., side-chain branching or reverse N-to-C synthesis), H-Dab(Fmoc)-OH is added in solution to a resin-bound peptide containing a free carboxylate (e.g., Asp/Glu side chain). Here, the coupling reagent activates the resin-bound carboxylate.

Selecting the Best Coupling Reagent for Inverse Coupling

The optimal reagent for this sterically demanding activation is HATU / DIPEA .

  • Why HATU? HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt that forms a highly reactive OAt-active ester[6],[7]. Its rapid reaction kinetics and neighboring group effect from the nitrogen atom in the azabenzotriazole ring make it superior for coupling sterically hindered or "difficult" sequences[8],[9].

  • Mechanism: The resin-bound carboxylate is pre-activated with HATU/DIPEA for 2-5 minutes before the introduction of H-Dab(Fmoc)-OH, ensuring the nucleophile efficiently attacks the OAt-ester[7].

G Peptide Resin-Bound Peptide-COOH Act Activation (HATU / DIPEA) Peptide->Act Ester OAt-Active Ester (Resin-Bound) Act->Ester Product Branched/Inverse Peptide Ester->Product Nuc H-Dab(Fmoc)-OH (Nucleophile) Nuc->Product Nucleophilic Attack

Caption: Inverse coupling strategy utilizing H-Dab(Fmoc)-OH as a solution-phase nucleophile.

Quantitative Comparison of Coupling Reagents

The following table summarizes the operational metrics of various coupling reagents when interacting with the free α -amine of H-Dab(Fmoc)-OH.

Reagent SystemEpimerization RiskReaction KineticsBase RequirementPrimary Application for H-Dab(Fmoc)-OH
DIC / OxymaPure Very LowFastNone (Neutral pH)Gold Standard for coupling onto resin-bound H-Dab(Fmoc)-OH[3].
HATU / DIPEA LowExtremely FastHigh (2-5 eq DIPEA)Gold Standard for activating resin-bound COOH to react with H-Dab(Fmoc)-OH[7].
HBTU / HOBt ModerateModerateHigh (2-5 eq DIPEA)Legacy method; largely superseded by HATU and Oxyma due to lower efficiency[8].
DIC / HOBt ModerateSlowNoneLegacy method; risk of HCN formation and lower yields compared to Oxyma[10],[4].

Self-Validating Experimental Protocols

Protocol 1: Loading H-Dab(Fmoc)-OH onto 2-CTC Resin

This protocol utilizes a UV-Vis validation step to ensure accurate loading calculation, preventing reagent waste in subsequent steps[1],[11].

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (typical loading ~1.5 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.

  • Solution Preparation: Dissolve 1.2 equivalents of H-Dab(Fmoc)-OH in anhydrous DCM (minimum volume to dissolve). Add 2.5 equivalents of DIPEA[2].

  • Loading: Add the solution to the resin. Agitate at room temperature for 1 hour.

  • Capping: To cap unreacted trityl chloride sites, add HPLC-grade Methanol (0.8 mL/g resin) directly to the reaction vessel and agitate for 30 minutes[11].

  • Washing: Drain and wash the resin sequentially: DCM (3x), DMF (3x), DCM (3x).

  • Validation (UV-Vis Loading Assay):

    • Transfer exactly 5.0 mg of the dried loaded resin to a volumetric flask.

    • Add 1 mL of 20% piperidine in DMF to cleave the side-chain Fmoc group. Let stand for 10 minutes[11].

    • Dilute to 10 mL with DMF. Measure absorbance at 290 nm.

    • Calculate exact loading capacity to dictate stoichiometric equivalents for Protocol 2.

Protocol 2: Elongation via DIC/OxymaPure Coupling

This protocol couples the next Fmoc-AA-OH to the free α -amine of the resin-bound Dab residue.

  • Pre-activation: In a separate vial, dissolve the incoming Fmoc-AA-OH (3.0 equivalents relative to calculated resin loading) and OxymaPure (3.0 equivalents) in DMF[5].

  • Activation: Add DIC (3.0 equivalents) to the solution. Allow pre-activation for 3 minutes at room temperature[5].

  • Coupling: Add the activated solution to the resin-bound H-Dab(Fmoc)-OH. Agitate for 1 hour at room temperature.

  • Washing: Drain and wash the resin with DMF (5x).

  • Validation (Kaiser/Ninhydrin Test): Take a few resin beads and perform a Kaiser test. A colorless/yellow bead indicates complete coupling (no free amines). A dark blue bead indicates incomplete coupling; if blue, repeat steps 1-4[5].

Protocol 3: Inverse Coupling via HATU/DIPEA

This protocol uses H-Dab(Fmoc)-OH as a nucleophile to attack a resin-bound carboxylate.

  • Resin Preparation: Ensure the resin-bound peptide has a fully deprotected, free carboxylate (e.g., after selective orthogonal deprotection). Swell in DMF.

  • Activation: To the resin, add a solution of HATU (1.5 equivalents) and DIPEA (3.0 equivalents) in DMF. Agitate for 5 minutes to form the highly reactive OAt-active ester[7].

  • Nucleophilic Addition: Add H-Dab(Fmoc)-OH (1.2 equivalents) dissolved in DMF to the reaction vessel.

  • Coupling: Agitate for 2 to 4 hours at room temperature. Monitor the reaction progress by performing a mini-cleavage of a resin aliquot and analyzing via LC-MS[7],[11].

  • Washing: Drain and wash thoroughly with DMF (5x) and DCM (3x).

Sources

Method

Application Note: High-Efficiency Side-Chain to Side-Chain Macrolactamization Utilizing H-Dab(Fmoc)-OH

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols Executive Summary Side-chain to side-chain macrolactamizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Executive Summary

Side-chain to side-chain macrolactamization is a cornerstone technique in peptide engineering, widely utilized to stabilize α -helical conformations, enhance proteolytic stability, and improve receptor binding affinity. While lactam bridges between Lysine (Lys) and Glutamic acid (Glu) are common, utilizing shorter diamino acids like 2,4-diaminobutyric acid (Dab) provides tighter macrocycles that often yield superior helical stabilization[1].

However, incorporating Dab into Solid-Phase Peptide Synthesis (SPPS) presents a severe chemical liability: standard orthogonally protected building blocks (e.g., Fmoc-Dab(Mtt)-OH) undergo rapid auto-lactamization during carboxyl activation, drastically reducing coupling yields[2]. This application note details a highly optimized, self-validating workflow utilizing H-Dab(Fmoc)-OH as a versatile precursor. By transiently masking the α -amine with a Boc group, researchers can completely bypass auto-lactamization, enabling near-quantitative coupling and flawless orthogonal side-chain cyclization.

Mechanistic Rationale: Overcoming the Auto-Lactamization Dilemma

The Failure of Standard Fmoc-Dab(Mtt)-OH

In standard Fmoc-SPPS, side-chain to side-chain cyclization typically relies on Mtt (4-methyltrityl) or Alloc (allyloxycarbonyl) protection. When Fmoc-Dab(Mtt)-OH is activated by standard coupling reagents (e.g., HATU, DIC), the Mtt-protected γ -amine—which retains secondary amine character and basicity—acts as an internal nucleophile. It rapidly attacks the activated α -carboxyl, forming a 5-membered pyrrolidin-2-one ring (auto-lactamization)[2]. This side reaction consumes the building block, leading to severe deletion sequences and complex purification profiles.

The H-Dab(Fmoc)-OH Advantage

To circumvent this, H-Dab(Fmoc)-OH (L-2,4-diaminobutyric acid with a free α -amine and an Fmoc-protected γ -amine) is strategically employed.

  • Electronic Deactivation: By converting H-Dab(Fmoc)-OH in situ to Boc-Dab(Fmoc)-OH , the γ -amine remains protected by the Fmoc group. The carbamate nature of Fmoc strongly delocalizes the nitrogen lone pair, rendering it completely non-nucleophilic.

  • Orthogonal Harmony: When placed at the N-terminus of a cyclization motif, the Boc group protects the α -amine during subsequent on-resin manipulations. The Fmoc group on the Dab side-chain and an Allyl/Alloc group on a downstream acidic residue (e.g., Glu) can be selectively removed, allowing for highly efficient on-resin lactamization prior to global TFA cleavage[3].

Workflow Visualization

G N1 H-Dab(Fmoc)-OH (Starting Material) N2 Boc Protection (Boc2O, DIPEA) N1->N2 N3 Boc-Dab(Fmoc)-OH (Non-nucleophilic γ-amine) N2->N3 Prevents auto-lactamization N5 N-Terminal Coupling (DIC/OxymaPure) N3->N5 High coupling efficiency N4 Fmoc-SPPS Assembly with Glu(OAllyl) N4->N5 N6 Orthogonal Deprotection 1. Pd(0)  2. Piperidine N5->N6 Stable to SPPS conditions N7 On-Resin Lactamization (PyBOP/DIPEA) N6->N7 Free γ-NH2 & γ-COOH

Workflow for utilizing H-Dab(Fmoc)-OH in orthogonal macrolactamization.

Quantitative Analysis of Diamino Acid Building Blocks

The choice of diamino acid directly impacts both the synthetic viability and the structural integrity of the resulting macrocycle. As summarized below, the H-Dab(Fmoc)-OH derived strategy offers the optimal balance of helical stabilization and coupling efficiency.

Building BlockSide-Chain LengthAuto-Lactamization RiskHelix Stabilization (i, i+4)Optimal Coupling Reagent
Fmoc-Dap(Mtt)-OH1 atom (-CH₂-)LowPoor (Too strained)DIC / OxymaPure
Fmoc-Dab(Mtt)-OH2 atoms (-CH₂-CH₂-)High (5-membered ring)ExcellentDEPBT (Requires long pre-incubation)
Boc-Dab(Fmoc)-OH *2 atoms (-CH₂-CH₂-) None (Carbamate protected)Excellent DIC / OxymaPure or HATU
Fmoc-Orn(Mtt)-OH3 atomsModerate (6-membered ring)GoodHATU / DIPEA
Fmoc-Lys(Mtt)-OH4 atomsLow (7-membered ring)Moderate (Too flexible)HATU / DIPEA

*Derived quantitatively in situ from H-Dab(Fmoc)-OH.

Detailed Experimental Protocols

The following self-validating protocols ensure high-fidelity side-chain to side-chain cyclization. Every step is designed to prevent side reactions and maximize the yield of the target macrolactam.

Protocol A: In Situ Preparation of Boc-Dab(Fmoc)-OH

Objective: Convert commercially available H-Dab(Fmoc)-OH into an orthogonally protected N-terminal building block.

  • Solubilization: Suspend H-Dab(Fmoc)-OH (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (50 mL).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and cool the reaction flask to 0 °C in an ice bath.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain will turn from purple to negative/yellow upon full amine protection).

  • Workup: Acidify the mixture to pH ~3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Dab(Fmoc)-OH as a highly pure white powder.

Protocol B: Solid-Phase Assembly & N-Terminal Coupling

Objective: Assemble the linear peptide and couple the Dab derivative without auto-lactamization.

  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Linear Elongation: Perform standard Fmoc-SPPS. Crucially, incorporate Fmoc-Glu(OAllyl)-OH (or Asp) at the designated C-terminal anchor point for the lactam bridge.

  • N-Terminal Dab Coupling: To the deprotected N-terminus of the resin-bound peptide, add the prepared Boc-Dab(Fmoc)-OH (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) dissolved in DMF.

  • Incubation: Shake at room temperature for 60 minutes. (Because the γ -amine is Fmoc-protected, no 5-membered auto-lactamization occurs, ensuring >99% coupling efficiency).

Protocol C: Orthogonal Deprotection & Macrolactamization

Objective: Selectively unmask the side-chains and form the lactam bridge on-resin.

  • Allyl Ester Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (PhSiH₃) (10 eq) in anhydrous DCM. Shake in the dark for 2 × 30 minutes. Wash extensively with DCM and DMF to remove palladium byproducts.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 minutes) to remove the Fmoc group from the Dab side-chain. Note: The N-terminal Boc group remains completely stable during both deprotection steps.

  • On-Resin Cyclization: Add PyBOP (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF to the resin. Shake at room temperature for 12–16 hours.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete conversion of the primary γ -amine into the lactam bridge.

  • Global Cleavage: Cleave the cyclic peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. This step simultaneously removes the N-terminal Boc group and any remaining side-chain protecting groups. Precipitate the crude cyclic peptide in cold diethyl ether.

References

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution Organic & Biomolecular Chemistry (RSC Publishing) 2[2]

  • Designing Highly Potent Side-Chain Lactam-Bridged Cyclic Competence-Stimulating Peptide-Based Quorum-Sensing Modulators in Streptococcus oligofermentans ACS Publications1[1]

  • Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports International Journal of Peptide and Protein Research (ResearchGate) 3[3]

Sources

Application

H-Dab(Fmoc)-OH application in polymyxin analog synthesis

Advanced Application Notes: H-Dab(Fmoc)-OH in the Synthesis of Site-Specifically Modified Polymyxin Analogs Executive Summary As the prevalence of multidrug-resistant Gram-negative pathogens accelerates, the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes: H-Dab(Fmoc)-OH in the Synthesis of Site-Specifically Modified Polymyxin Analogs

Executive Summary

As the prevalence of multidrug-resistant Gram-negative pathogens accelerates, the development of novel polymyxin analogs (e.g., Polymyxin B and Colistin derivatives) has become a critical frontier in antibiotic drug discovery. Standard solid-phase peptide synthesis (SPPS) effectively generates the native polymyxin sequence, but the synthesis of advanced functionalized analogs—such as fluorescent probes, targeted antibody-drug conjugate (ADC) linkers, or reduced-toxicity prodrugs—requires sophisticated orthogonal protection strategies.

This application note details the strategic implementation of H-Dab(Fmoc)-OH (L-2,4-diaminobutyric acid with a free α -amine and Fmoc-protected γ -amine; CAS: 117106-22-6) as a cornerstone building block for site-specific N-terminal derivatization. By leveraging this specific derivative, researchers can uncouple lipidation from solid-phase assembly, enabling the precise functionalization of the Dab1 side chain without compromising the essential basicity of the polymyxin pharmacophore.

Mechanistic Rationale: The Chemical Logic of Orthogonal Dab Protection

Polymyxins are cationic lipopeptides characterized by a cyclic heptapeptide core and an exocyclic tripeptide tail terminating in a fatty acyl group. Their bactericidal mechanism relies heavily on the electrostatic interaction between the positively charged γ -amines of the Dab residues and the negatively charged phosphate groups of the lipid A component in bacterial lipopolysaccharides (LPS) 1.

During standard Fmoc-SPPS, chain elongation utilizes Fmoc-Dab(Boc)-OH, which yields globally deprotected primary amines upon final cleavage. However, if a researcher wishes to attach a fluorophore (e.g., Dansyl chloride) specifically to the side chain of Dab1 to study LPS binding dynamics, standard Boc protection is insufficient because it lacks orthogonality.

The H-Dab(Fmoc)-OH Solution: H-Dab(Fmoc)-OH provides a critical synthetic bypass. Featuring a free α -amine, it is highly nucleophilic and can be acylated with a fatty acid (e.g., octanoyl chloride) in solution to generate a pre-lipidated building block (Octanoyl-Dab(Fmoc)-OH). When this block is coupled as the final N-terminal residue on the resin, its γ -Fmoc group can be selectively removed using piperidine. This exposes a single primary amine at the Dab1 position for targeted conjugation, while all other Dab residues remain safely protected by acid-labile Boc groups 2.

Workflow Visualization

G N1 H-Dab(Fmoc)-OH (Free α-amine, Protected γ-amine) N2 Solution-Phase Acylation (Octanoyl Chloride, DIPEA) N1->N2 N3 Octanoyl-Dab(Fmoc)-OH (Orthogonal N-Terminal Block) N2->N3 N4 Fmoc-SPPS on 2-CTC Resin (Coupling to Thr2 of Peptide) N3->N4 N5 Resin-Bound Lipopeptide (Fmoc on Dab1, ivDde on Dab4) N4->N5 N6 Selective Fmoc Removal & Conjugation (Piperidine -> Dansyl Chloride) N5->N6 N7 ivDde Removal & Mild Cleavage (Hydrazine -> 1% TFA) N6->N7 N8 Macrocyclization & Global Deprotection (HATU -> 95% TFA) N7->N8 N9 Site-Specifically Labeled Polymyxin Analog N8->N9

Workflow for site-specific polymyxin modification using H-Dab(Fmoc)-OH.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Solution-Phase Synthesis of N-Octanoyl-Dab(Fmoc)-OH

Objective: Convert H-Dab(Fmoc)-OH into a pre-lipidated N-terminal building block. Causality Note: Solution-phase acylation prior to resin attachment circumvents the incomplete lipidation often observed on-resin due to steric hindrance and peptide aggregation within the polymer matrix.

  • Dissolution: Suspend 10 mmol of H-Dab(Fmoc)-OH in 50 mL of a 1:1 mixture of THF and deionized water.

  • pH Adjustment: Add 2.5 equivalents of NaHCO3. Rationale: Maintaining a mildly basic pH (8.0–8.5) ensures the α -amine is deprotonated and reactive, while preventing the premature cleavage of the base-labile γ -Fmoc group.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise, add 1.1 equivalents of octanoyl chloride dissolved in 10 mL of THF over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl to protonate the carboxylate, driving the product into the organic phase. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH) to yield N-Octanoyl-Dab(Fmoc)-OH as a white powder.

Protocol B: Solid-Phase Assembly and Site-Specific Conjugation

Objective: Incorporate the building block and selectively conjugate a Dansyl fluorophore to the Dab1 side chain.

  • Chain Assembly: Synthesize the linear sequence H-Thr(tBu)-Dab(Boc)-Dab(Boc)-D-Phe-Leu-Dab(ivDde)-Dab(Boc)-Thr(tBu)-O-Resin on a 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc-SPPS protocols 3.

  • N-Terminal Coupling: Couple 3 equivalents of the synthesized N-Octanoyl-Dab(Fmoc)-OH using HATU/HOAt and DIPEA for 1.5 hours. Rationale: HOAt minimizes epimerization of the pre-lipidated building block during carboxyl activation.

  • Selective Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group exclusively from the Dab1 γ -amine.

  • Dansyl Conjugation: React the exposed γ -amine with 3 equivalents of Dansyl chloride and 6 equivalents of DIPEA in DCM/DMF (1:1) for 2 hours in the dark 1.

  • ivDde Removal: Treat the resin with 2% hydrazine in DMF (3 x 3 min) to selectively remove the ivDde protecting group from the Dab4 γ -amine, preparing it for cyclization.

  • Mild Cleavage: Cleave the fully protected linear peptide from the 2-CTC resin using 1% TFA in DCM (5 x 2 min). Neutralize the filtrate immediately with pyridine. Rationale: 1% TFA cleaves the ester bond to the 2-CTC resin without removing the acid-labile Boc and tBu protecting groups, which are essential to prevent side reactions during macrocyclization.

  • Macrocyclization: Dissolve the protected linear peptide in DMF to a highly dilute concentration (1 mg/mL). Add 3 equivalents of HATU and 6 equivalents of DIPEA. Stir for 24 hours. Rationale: High dilution thermodynamically favors intramolecular head-to-tail amide bond formation over intermolecular oligomerization 4.

  • Global Deprotection: Treat the lyophilized cyclic peptide with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to remove all Boc and tBu groups 2. Precipitate the final product in cold diethyl ether.

Quantitative Data & Orthogonal Strategy

Table 1: Orthogonal Protecting Group Strategy for Site-Specific Polymyxin Derivatization

Residue PositionProtecting GroupDeprotection ConditionMechanistic Purpose
Dab1 ( γ -amine) Fmoc20% Piperidine in DMFEnables site-specific conjugation (e.g., fluorophore) after chain assembly.
Dab3, 5, 8, 9 ( γ -amines) Boc95% TFAGlobal deprotection; maintains basicity required for lipid A binding.
Dab4 ( γ -amine) ivDde2% Hydrazine in DMFSelective removal for macrocyclization with the C-terminus.
Thr2, 10 (hydroxyl) tBu95% TFAPrevents side-reactions (e.g., esterification) during coupling and cyclization.

Table 2: Quantitative Yields and Analytical Metrics for Dab1-Modified Polymyxin Analogs

Synthesis StepKey ReagentsReaction TimeTypical Yield (%)Analytical Validation
Solution-phase lipidationOctanoyl-Cl, DIPEA2 hours85–90%LC-MS: [M+H]+ shift (+126 Da)
On-resin coupling of Oct-Dab(Fmoc)-OHHATU, HOAt, DIPEA1.5 hours>95%Kaiser Test (Negative)
Fmoc deprotection & Dansylation20% Pip; Dansyl-Cl, DIPEA2 hours>98%UV-Vis Absorbance (330 nm)
Cleavage & Solution Cyclization1% TFA; HATU, DIPEA24 hours45–55%LC-MS: [M+H]+ shift (-18 Da)

References

  • Design, synthesis and evaluation of a new fluorescent probe for measuring polymyxin-lipopolysaccharide binding interactions Source: PMC (nih.gov) URL: [[1.10]]
  • Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids Source: ACS Public
  • A new strategy for total solid-phase synthesis of polymyxins Source: ResearchG
  • Battacin-Inspired Ultrashort Peptides: Nanostructure Analysis and Antimicrobial Activity Source: Biomacromolecules - ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dab Derivatives in SPPS

Welcome to the Application Scientist Support Center. If you are experiencing low coupling efficiency with H-Dab(Fmoc)-OH (N-γ-Fmoc-L-2,4-diaminobutyric acid), resolving the issue requires identifying exactly how this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. If you are experiencing low coupling efficiency with H-Dab(Fmoc)-OH (N-γ-Fmoc-L-2,4-diaminobutyric acid), resolving the issue requires identifying exactly how this molecule is positioned within your Solid-Phase Peptide Synthesis (SPPS) workflow.

Because H-Dab(Fmoc)-OH lacks an α -amino protecting group, it is a frequent source of experimental failure. Below is our comprehensive diagnostic guide, complete with mechanistic explanations, quantitative parameters, and self-validating protocols to rescue your synthesis.

Diagnostic Decision Tree

TroubleshootingWorkflow Start Low Coupling Efficiency with Dab Derivative Context Identify the role of the Dab derivative in your workflow Start->Context Unprotected Incoming Monomer: H-Dab(Fmoc)-OH Context->Unprotected Unprotected Monomer Protected Incoming Monomer: Fmoc-Dab(Mtt)-OH Context->Protected Protected Monomer ResinBound Resin-Bound Acceptor: H-Dab(Fmoc)-Peptide-Resin Context->ResinBound On-Resin Acceptor Polymerization Mechanism: Rapid intermolecular polymerization upon activation Unprotected->Polymerization FixUnprotected Solution: Switch to Fmoc-Dab(Boc)-OH Polymerization->FixUnprotected Lactamization Mechanism: Intramolecular γ-lactamization (Mtt amine attack) Protected->Lactamization FixLactamization Solution: Use DEPBT or switch to Alloc/ivDde Lactamization->FixLactamization Aggregation Mechanism: Steric hindrance & hydrophobic aggregation ResinBound->Aggregation FixAggregation Solution: Use DIC/Oxyma at 75°C + HATU chase Aggregation->FixAggregation

Figure 1: Diagnostic workflow for troubleshooting Dab derivative coupling failures in SPPS.

Frequently Asked Questions (FAQs)

Q1: I ordered H-Dab(Fmoc)-OH and attempted to couple it to my resin using HATU/DIEA. The Kaiser test is still positive, and LC-MS shows no product. What went wrong? A1: You are experiencing rapid intermolecular polymerization. H-Dab(Fmoc)-OH has a free primary α -amine. When you introduce an activating agent (like HATU or DIC), the carboxyl group is activated, but the free α -amine of another H-Dab(Fmoc)-OH molecule immediately attacks it[1]. This forms a useless polymer in your reaction vessel, leaving your resin-bound peptide unreacted.

  • Causality: Amide bond formation requires orthogonal protection. The nucleophilicity of the free α -amine in solution vastly outcompetes the sterically hindered resin-bound amine.

  • Solution: You must use an N- α -protected building block. For standard Fmoc-SPPS, switch your starting material to Fmoc-Dab(Boc)-OH or Fmoc-Dab(Alloc)-OH .

Q2: My sequence requires coupling the next amino acid onto the free α -amine of a resin-bound H-Dab(Fmoc)-OH. The coupling efficiency is consistently below 50%. Why? A2: This is a classic case of steric hindrance compounded by hydrophobic aggregation. The Dab residue has a very short side chain (only two carbons: β and γ ). The bulky, highly hydrophobic Fmoc group on the γ -amine sits physically very close to the free α -amine.

  • Causality: The Fmoc group shields the α -amine from incoming activated monomers. Furthermore, adjacent Fmoc groups can induce π−π stacking and local peptide aggregation, desolvating the reactive site.

  • Solution: Implement a high-temperature coupling protocol to disrupt hydrogen bonding and π−π stacking, followed by a room-temperature high-reactivity chase (See Protocol A ).

Q3: To avoid side-chain issues entirely, I switched to Fmoc-Dab(Mtt)-OH as my incoming monomer. However, my coupling is still failing, and I see a mass corresponding to a loss of 18 Da. Is this related? A3: Yes, you have encountered rapid intramolecular γ -lactamization. As documented by[2], Fmoc-Dab(Mtt)-OH undergoes near-instantaneous cyclization during carboxylate activation.

  • Causality: Although the Mtt (4-Methyltrityl) group is extremely bulky, the nitrogen remains a secondary amine. Upon activation of the carboxylate, the molecule folds, and the Mtt-protected amine intramolecularly attacks the carbonyl, forming a stable 5-membered pyrrolidin-2-one derivative (a γ -lactam)[3]. This side reaction consumes your monomer within 5 minutes.

  • Solution: Avoid pre-incubation. Use the coupling reagent DEPBT, which activates the carboxylate slowly enough to favor intermolecular coupling over intramolecular lactamization (See Protocol B ).

Quantitative Data Summary

Table 1: Comparison of Dab Building Blocks and Coupling Parameters

ParameterUnprotected MonomerResin-Bound AcceptorMtt-Protected Monomer
Target State H-Dab(Fmoc)-OH (Solution)H-Dab(Fmoc)-Peptide-ResinFmoc-Dab(Mtt)-OH (Solution)
Primary Failure PolymerizationSteric Shielding / Aggregation γ -Lactamization
Coupling Reagent N/A (Do not use)DIC/OxymaPure + HATUDEPBT
Base N/ADIEA (8 eq)DIEA (6 eq)
Equivalents (AA) N/A4 eq3 eq
Temperature N/A75°C (15 min) + 25°C (60 min)25°C
Reaction Time < 5 mins (Fails)75 mins total2 - 4 hours
Expected Efficiency 0% (Target coupling)> 95%> 90% (with double coupling)
Experimental Protocols
Protocol A: High-Efficiency Coupling onto Resin-Bound H-Dab(Fmoc)-OH

Use this protocol when coupling an incoming amino acid onto the sterically hindered free α -amine of a Dab residue already attached to your resin.

  • Resin Solvation: Swell the resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize polymer matrix expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x) and DCM (3x).

  • Primary Activation (Thermal): Dissolve the incoming Fmoc-AA-OH (4 eq) and OxymaPure (4 eq) in minimal DMF. Add DIC (4 eq). Immediately add the mixture to the resin.

  • Thermal Coupling: Heat the reaction vessel to 75°C (via microwave synthesizer or heating block) for 15 minutes. Causality: Heat provides the kinetic energy required to overcome the steric barrier of the adjacent γ -Fmoc group.

  • Secondary Chase (Room Temp): Drain the vessel. Add a fresh mixture of Fmoc-AA-OH (2 eq), HATU (2 eq), and DIEA (4 eq) in DMF. Agitate at room temperature for 60 minutes to capture any unreacted, highly hindered amines.

  • Self-Validation Step: Wash the resin and perform a Kaiser test. A true negative (yellow/colorless) confirms successful coupling. If slightly green, cap with acetic anhydride before proceeding to prevent deletion sequences.

Protocol B: Pre-Incubation-Free Coupling of Lactamization-Prone Dab Derivatives

Use this protocol if you are forced to use Fmoc-Dab(Mtt)-OH as an incoming monomer to prevent γ -lactam formation.

  • Dry Preparation: Weigh Fmoc-Dab(Mtt)-OH (3 eq) and DEPBT (3 eq) as dry powders. Critical: Do not pre-dissolve and activate these in a separate vial.

  • Direct Addition: Add the dry powders directly to the reaction vessel containing the deprotected resin suspended in minimal DMF.

  • In Situ Activation: Immediately add DIEA (6 eq) directly to the resin slurry to initiate simultaneous activation and coupling.

  • Reaction Time: Agitate gently for 2 to 4 hours at room temperature. Causality: DEPBT activates the carboxylate at a slower rate than HATU, allowing the intermolecular reaction with the resin to outpace the intramolecular lactamization.

  • Self-Validation Step: Cleave a micro-aliquot of the resin and analyze via LC-MS. The absence of an [M-18] mass peak (indicative of the lactam byproduct) in the supernatant confirms the suppression of cyclization. Repeat the coupling cycle once more to ensure >95% yield.

References
  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). "Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution." Organic & Biomolecular Chemistry, 20(13), 2601-2604. URL:[Link]

  • Zong, Y., et al. (2024). "Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review." ACS Biomaterials Science & Engineering. URL:[Link]

  • Wikipedia Contributors. (2024). "Lactam." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Optimization

Peptide Synthesis Technical Support Center: Troubleshooting Dab Activation

Welcome to the Advanced Applications Support Portal. This knowledge base article addresses a critical and frequently encountered issue in solid-phase peptide synthesis (SPPS): the activation and coupling of 2,4-diaminobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. This knowledge base article addresses a critical and frequently encountered issue in solid-phase peptide synthesis (SPPS): the activation and coupling of 2,4-diaminobutyric acid (Dab) derivatives.

Below, you will find an in-depth mechanistic breakdown, a troubleshooting FAQ, and field-validated standard operating procedures (SOPs) to ensure high-yield, stereochemically pure peptide assemblies.

Part 1: Knowledge Base & FAQ

Q1: I am trying to activate H-Dab(Fmoc)-OH directly, but I am recovering a complex mixture with no target peptide. Why?

Root Cause: You are likely using the incorrect building block for standard elongation. H-Dab(Fmoc)-OH possesses a free α -amino group. If you expose this molecule to carboxyl-activating reagents (e.g., DIC, HATU), the free α -amine of one molecule will nucleophilically attack the activated carboxyl group of another, leading to uncontrolled intermolecular polymerization and intramolecular cyclization. Resolution: For standard SPPS coupling, you must use an α -amine protected derivative, such as Fmoc-Dab(Mtt)-OH , Fmoc-Dab(Boc)-OH , or Fmoc-Dab(Alloc)-OH .

Q2: When activating Fmoc-Dab(Mtt)-OH with standard uronium salts (HATU/HBTU) and DIPEA, I observe severe racemization and extremely low coupling efficiency. What is the mechanism?

Root Cause: Dab derivatives are uniquely susceptible to two competing side reactions during carboxyl activation: γ -lactamization and oxazolone-mediated racemization .

  • Rapid Lactamization: Even when protected by bulky groups like Mtt (4-methyltrityl), the γ -amine remains a secondary amine. Upon activation of the carboxyl group, the γ -amine rapidly attacks the active ester to form a thermodynamically stable 5-membered γ -lactam . This intramolecular reaction is so fast that it completely depletes the active ester within minutes.

  • Induced Racemization: Because the active ester is consumed by lactamization, intermolecular coupling to the resin-bound peptide stalls. To compensate, researchers often extend coupling times or add excess base (DIPEA). This excess base catalyzes the cyclization of any remaining active ester into a 5(4H)-oxazolone. The oxazolone undergoes rapid base-catalyzed enolization (deprotonation at the α -carbon), destroying the stereocenter and resulting in a D/L epimeric mixture upon coupling .

Q3: How do I suppress both lactamization and racemization simultaneously?

Resolution: You must abandon pre-activation steps and avoid strong bases.

  • To suppress lactamization: Use the organophosphorus coupling reagent DEPBT . Studies have shown that DEPBT is uniquely capable of slowing the intramolecular lactamization rate, allowing the intermolecular coupling to proceed .

  • To suppress racemization: Utilize a preincubation-free protocol . By adding the amino acid, coupling reagent, and base directly to the resin simultaneously, you prevent the active ester from sitting in solution where it is vulnerable to oxazolone formation and epimerization. Alternatively, using a near-neutral DIC/OxymaPure system avoids the excess basicity that drives racemization .

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between successful coupling, lactamization, and racemization during Dab activation.

DabActivation Start Fmoc-Dab(PG)-OH + Activating Agent ActEster O-Acyl Active Ester (Intermediate) Start->ActEster Activation (DIC, DEPBT, etc.) Target Target Peptide (Desired Intermolecular Coupling) ActEster->Target + Resin-NH2 (Fast Coupling) Lactam γ-Lactam Formation (Intramolecular Side Reaction) ActEster->Lactam Nucleophilic attack by γ-NH(PG) Oxazolone 5(4H)-Oxazolone (Racemization Pathway) ActEster->Oxazolone Base-catalyzed cyclization Oxazolone->Target Epimerized Peptide (D/L Mixture)

Fig 1: Competing pathways during Dab activation leading to lactamization and racemization.

Part 3: Quantitative Troubleshooting Matrix

To optimize your synthesis, reference the following comparative data on coupling reagents specifically evaluated for Fmoc-Dab(PG)-OH derivatives.

Coupling ReagentBase UsedPre-activation Time γ -Lactamization RiskRacemization RiskRecommended for Dab?
HATU / HBTU DIPEA (2-4 eq)5 minutesCritical (<5 min conversion)HighNo
PyBOP DIPEA (2-4 eq)5 minutesCritical (<5 min conversion)HighNo
DIC / Oxyma None / Collidine0 minutesModerateLowYes (Routine)
DEPBT DIPEA (2 eq)0 minutesLowLowYes (Optimal)

Part 4: Standard Operating Procedures (SOP)

To guarantee a self-validating and reproducible system, strictly adhere to the following Preincubation-Free DEPBT Protocol when coupling Fmoc-Dab(Mtt)-OH or similar derivatives. This protocol relies on the immediate introduction of reagents to the solid support to outcompete intramolecular side reactions.

SOP: Preincubation-Free Coupling of Fmoc-Dab(PG)-OH

Materials Required:

  • Fmoc-Dab(Mtt)-OH or Fmoc-Dab(Boc)-OH (4.0 equivalents relative to resin loading)

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (4.0 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (8.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale) in 3 mL of DMF for 15 minutes. Drain the solvent completely.

  • Dry Reagent Assembly: In a clean, dry vial, weigh out 0.4 mmol of Fmoc-Dab(Mtt)-OH and 0.4 mmol of DEPBT. Do not dissolve them yet.

  • Immediate Solvation & Transfer: Add 2 mL of DMF to the dry reagents, immediately followed by 0.8 mmol of DIPEA.

  • Zero-Delay Coupling: Within 15 seconds of adding the DIPEA, transfer the entire solution directly to the reaction vessel containing the swelled resin. (Crucial Step: Any delay here allows the active ester to form in the absence of the resin-bound nucleophile, triggering rapid γ -lactamization).

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove any trace lactam byproducts and unreacted reagents.

  • Validation: Perform a standard Kaiser test or chloranil test to confirm the presence of unreacted amines. If the test is positive (indicating incomplete coupling), repeat Steps 2-6 using a fresh batch of reagents. Do not simply extend the time of the first coupling, as the active ester is already depleted.

References

  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.[Link]

Troubleshooting

how to resolve H-Dab(Fmoc)-OH solubility issues in SPPS

Prepared by: Your Senior Application Scientist Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with H-Dab(Fmoc)-OH. We will explore the root causes of its solubility issues and provide a series of validated troubleshooting strategies to ensure successful incorporation into your peptide sequences.

Frequently Asked Questions (FAQs)
Q1: Why is my H-Dab(Fmoc)-OH not dissolving in standard SPPS solvents like DMF?

The solubility of H-Dab(Fmoc)-OH can be challenging due to the physicochemical properties of the Fmoc protecting group. The large, planar, and aromatic nature of the fluorenyl ring can lead to intermolecular π-π stacking and aggregation. This self-association reduces the effective surface area available for solvation by solvents like N,N-Dimethylformamide (DMF), leading to poor solubility.

Q2: What is the first thing I should do if I observe poor solubility?

First, ensure your solvent quality is high. DMF, a common SPPS solvent, can degrade over time to produce dimethylamine impurities.[1] These basic impurities can prematurely remove the Fmoc group, leading to side reactions.[1] Always use fresh, high-purity, amine-free DMF. If solubility remains an issue, gentle warming (to 30-40°C) and sonication for a short period (5-10 minutes) can help break up aggregates and facilitate dissolution.

Q3: Are there immediate alternative solvents I can try?

Yes. If DMF fails, switching to a more polar or hydrogen-bond disrupting solvent is a standard first step.

  • N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and is often more effective at solvating protected amino acids and growing peptide chains.[1]

  • Dimethyl Sulfoxide (DMSO): Adding a small percentage of DMSO (e.g., 10-25%) to your DMF or NMP can significantly improve solubility by disrupting hydrogen bonds.[1]

  • "Magic Mixture": For very difficult cases, a mixture of DCM/DMF/NMP (1:1:1) can be employed.[2]

Q4: How does the poor solubility of the incoming amino acid affect my synthesis?

Poor solubility directly impacts the coupling efficiency. If the amino acid is not fully dissolved, its concentration in the reaction solution is lower than intended, leading to a slower reaction rate. Undissolved particles cannot participate in the coupling reaction, resulting in incomplete acylation and the formation of deletion sequences (peptides missing the intended amino acid). This significantly complicates the final purification process and lowers the overall yield of your target peptide.[3]

In-Depth Troubleshooting Guide

When simple solutions are insufficient, a more systematic approach is required. This guide provides a workflow, detailed protocols, and advanced strategies to overcome persistent solubility and coupling issues related to H-Dab(Fmoc)-OH.

Logical Workflow for Troubleshooting Solubility Issues

The following workflow provides a step-by-step decision tree for addressing solubility and coupling challenges.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Solvent Optimization cluster_2 Phase 3: Advanced Strategies start H-Dab(Fmoc)-OH fails to dissolve in DMF check_solvent Use fresh, high-purity DMF? start->check_solvent check_solvent->start No, correct this first sonicate_heat Apply gentle sonication & heat (30-40°C) check_solvent->sonicate_heat Yes dissolved1 Problem Solved sonicate_heat->dissolved1 Dissolves switch_nmp Switch to NMP sonicate_heat->switch_nmp Insoluble add_dmso Use DMF/DMSO or NMP/DMSO mixture switch_nmp->add_dmso Still insoluble dissolved2 Problem Solved switch_nmp->dissolved2 Dissolves magic_mix Try 'Magic Mixture' (DCM/DMF/NMP) add_dmso->magic_mix Still insoluble add_dmso->dissolved2 Dissolves magic_mix->dissolved2 Dissolves chaotropes Add Chaotropic Salt (e.g., LiCl) to coupling magic_mix->chaotropes Still insoluble or poor coupling check_coupling Monitor coupling (Kaiser/TNBS test) chaotropes->check_coupling incomplete Coupling Incomplete check_coupling->incomplete No complete Coupling Complete Problem Solved check_coupling->complete Yes

Caption: A decision tree for troubleshooting H-Dab(Fmoc)-OH solubility.

Solvent & Additive Optimization

The choice of solvent is critical for maintaining the solvation of both the amino acid derivative and the growing peptide chain attached to the resin.[1]

Solvent Comparison Table
Solvent/MixtureKey Properties & RationaleRecommended Use
N,N-Dimethylformamide (DMF) The most common SPPS solvent. Its quality is paramount; aged DMF contains amines that can cause premature deprotection.[1][4]Standard, non-problematic couplings. Always use high-purity, amine-free grade.
N-Methyl-2-pyrrolidone (NMP) More polar than DMF, excellent resin-swelling properties, and superior at solvating complex peptide structures.[1][5]First alternative for difficult sequences or when DMF fails.[6]
DMF or NMP with DMSO Dimethyl sulfoxide (DMSO) is a powerful hydrogen bond disrupter. Adding 10-25% can break up secondary structures and improve solubility.[2]Highly recommended for aggregating sequences or poorly soluble amino acids.
"Magic Mixture" A 1:1:1 mixture of DCM/DMF/NMP. This combination of solvents with different properties can disrupt a wide range of non-covalent interactions.[2]For extremely difficult sequences where other solvents have failed. Often used with elevated temperature.
N-butylpyrrolidinone (NBP) A "greener" solvent alternative that has shown excellent resin swelling and reagent solubility, comparable or superior to DMF in some cases.[7]An emerging eco-friendly alternative for standard and difficult syntheses.
Protocol 1: Dissolution in a DMF/DMSO Co-Solvent System
  • Weigh the required amount of H-Dab(Fmoc)-OH for the coupling reaction.

  • Prepare a 4:1 (v/v) mixture of high-purity DMF and DMSO.

  • Add the co-solvent mixture to the amino acid.

  • Vortex the solution for 1-2 minutes.

  • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

  • Proceed with the standard activation and coupling protocol.

Chemical Intervention for Aggregation

If solubility issues persist even with optimized solvents, the problem may be severe aggregation. This requires more potent chemical intervention.

Use of Chaotropic Agents

Chaotropic salts are ions that disrupt the structure of water and reduce the stability of hydrophobic aggregates and hydrogen bonds. Adding a low concentration of a salt like Lithium Chloride (LiCl) to the coupling reaction can help keep the amino acid and peptide chain in solution.

Protocol 2: Coupling with a Chaotropic Agent
  • Prepare a 1 M stock solution of LiCl in DMF.

  • Dissolve the H-Dab(Fmoc)-OH and activating agents (e.g., HBTU/HATU) in your chosen SPPS solvent (e.g., DMF or NMP).

  • Add the LiCl stock solution to the activated amino acid mixture to a final concentration of 0.2-0.4 M.

  • Add the base (e.g., DIPEA) and immediately transfer the complete mixture to the deprotected resin.

  • Allow the coupling reaction to proceed for the standard time (or longer, if necessary).

  • Monitor the reaction completion using a TNBS (trinitrobenzenesulfonic acid) test, as the Kaiser test can sometimes give false negatives in aggregated sequences.

Advanced Considerations & Alternative Reagents
On-Resin Aggregation

Sometimes, the initial amino acid dissolves, but the coupling is still inefficient. This may indicate that the problem is not the solubility of the free amino acid but rather the aggregation of the growing peptide chain on the resin, which physically blocks the reactive N-terminal amine.[2][8]

Strategies to Mitigate On-Resin Aggregation:

  • Backbone Protection: Incorporate pseudoproline dipeptides or amino acids with Hmb/Dmb backbone protecting groups every 6-8 residues. These groups introduce a "kink" that disrupts the formation of β-sheet structures responsible for aggregation.[2][8][9]

  • Stronger Deprotection Base: In cases of severe aggregation, the standard 20% piperidine in DMF may be insufficient for complete Fmoc removal. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 1-2% in DMF can be more effective.[2][9]

A Critical Warning on Side-Chain Protected Dab Derivatives

While H-Dab(Fmoc)-OH is a standard building block, certain side-chain protected variants can introduce unique problems. For instance, Fmoc-Dab(Mtt)-OH has been shown to undergo rapid intramolecular lactamization upon activation with common coupling reagents.[10][11] This side reaction consumes the building block, leading to extremely poor coupling efficiency. If you are using an Mtt-protected Dab and experiencing failures, this is a likely cause. In such cases, switching to a different side-chain protecting group like Boc is highly recommended.

G reagents Fmoc-Dab(Mtt)-OH + Coupling Reagent (e.g., HBTU) + Base (e.g., DIPEA) activation Activation of Carboxylic Acid reagents->activation lactamization Rapid Intramolecular Lactamization (Side Reaction) activation->lactamization Dominant Pathway coupling Desired Coupling to Peptide-Resin activation->coupling Intended Pathway (Inefficient) gamma_lactam Inactive γ-Lactam Product lactamization->gamma_lactam failure Coupling Failure (Deletion Sequence) coupling->failure

Caption: Lactamization side reaction of Fmoc-Dab(Mtt)-OH during activation.

References
  • Technical Support Center: Improving Solubility of Peptides Containing N3-L-Orn(Fmoc)-OH. Benchchem.
  • Advances in Fmoc solid‐phase peptide synthesis.
  • Fmoc-Dab(Boc)-OH Novabiochem. Sigma-Aldrich.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Benchchem.
  • comparative analysis of aggregation-disrupting reagents in SPPS. Benchchem.
  • An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Greening peptide chemistry by using NBP as solvent for SPPS.
  • Solubility of Fmoc protected amino acids used in Project C.
  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. PubMed.

Sources

Optimization

Technical Support Center: Optimizing Cleavage Conditions for H-Dab(Fmoc)-OH Peptides

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers and drug development professionals working with H-Dab(Fmoc)-OH (2,4-diaminobutyric acid wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers and drug development professionals working with H-Dab(Fmoc)-OH (2,4-diaminobutyric acid with an Fmoc-protected γ -amino group).

Incorporating Dab(Fmoc) into a peptide sequence requires orthogonal protecting group strategies, enabling site-specific functionalization, branching, or the formation of conformationally constrained structures like lactam rings[1]. Because the Fmoc group is base-labile but highly acid-stable, it survives standard Trifluoroacetic Acid (TFA) cleavage[2][3]. However, retaining this bulky, highly lipophilic fluorenyl group during cleavage fundamentally alters the peptide's physicochemical properties, leading to unique challenges in isolation and purification.

Part 1: Mechanistic Workflow & Visualization

The following workflow illustrates the optimized pathway for cleaving and isolating peptides containing a retained Dab(Fmoc) residue.

SPPS_Cleavage A Peptidyl-Resin [...-Dab(Fmoc)-...] B DCM Wash (Remove DMF Traces) A->B Critical Prep Step C TFA Cleavage Cocktail (e.g., 95% TFA, Scavengers) B->C Add Cocktail D Global Deprotection (tBu, Boc, Trt removed) C->D 2-3 hours E Fmoc Retention (Acid-Stable) C->E Fmoc survives F Concentration & Precipitation D->F Filter Resin E->F G Standard Ether (For hydrophilic seqs) F->G If precipitates well H Ether/Hexane (1:1) (For lipophilic Fmoc seqs) F->H If soluble in ether

Workflow for TFA cleavage and isolation of H-Dab(Fmoc)-OH peptides, highlighting precipitation.

Part 2: Troubleshooting Guide & FAQs

Q1: Why did my Dab(Fmoc)-containing peptide fail to precipitate in cold diethyl ether after TFA cleavage? Causality: The Fmoc group is a massive, highly hydrophobic fluorenyl system. When global deprotection removes hydrophilic protecting groups (like Trt or tBu), the exposed peptide backbone combined with the bulky Fmoc group can cause the peptide to become highly lipophilic. This drastically increases its solubility in moderately polar organic solvents like diethyl ether. Solution: Do not discard your ether layer! Evaporate the ether under a gentle nitrogen stream. To force precipitation, use a highly non-polar anti-solvent mixture, such as a 1:1 ratio of cold diethyl ether and hexane. Alternatively, evaporate the TFA completely and precipitate the crude peptide using ice-cold water.

Q2: I observe a deep yellow to red color in my cleavage cocktail. Is my Dab(Fmoc) degrading? Causality: No, the Fmoc group does not produce color during acidolysis. This color change is a self-validating indicator of a successful cleavage reaction. If your peptide contains Trt-protected amino acids (Cys, His, Asn, Gln), the resin and solution will turn deep yellow or red due to the release of the trityl carbonium ion chromophore under acidic conditions[4].

Q3: Can I use harsh scavenger mixtures like Reagent K with Dab(Fmoc) peptides? Causality: Yes. The Fmoc group is exceptionally stable to acidic conditions and withstands the nucleophilic scavengers used in Reagent K (EDT, phenol, thioanisole)[2][5]. If your sequence contains multiple sensitive residues (e.g., Met, Cys, Trp), prioritize protecting those residues; the Dab(Fmoc) will remain completely intact.

Q4: I want to remove the Fmoc group from the Dab side chain before TFA cleavage. How do I prevent cleavage failure? Causality: Fmoc is removed via base-induced β -elimination using 20% piperidine[2]. However, residual basic DMF or piperidine left in the resin matrix will neutralize the incoming TFA. This exothermic acid-base reaction severely inhibits TFA acidolysis and can damage the peptide. Solution: After on-resin Fmoc deprotection, you must perform exhaustive DCM washes (at least 5–6 times) to shrink the resin slightly and flush out all basic traces before introducing the TFA cleavage cocktail.

Part 3: Quantitative Data & Cocktail Selection

Selecting the right cleavage cocktail is critical for preventing side reactions while maintaining the integrity of the Dab(Fmoc) residue.

Table 1: Cleavage Cocktail Compatibility for Dab(Fmoc) Peptides

Cocktail NameCompositionRecommended ApplicationFmoc Stability
Reagent K 82.5% TFA / 5% Phenol / 5% H2O / 5% Thioanisole / 2.5% EDTComplex sequences with multiple sensitive residues (Cys, Met, Trp, Tyr)[5].Excellent
Standard (Reagent B) 95% TFA / 2.5% TIS / 2.5% H2OStandard sequences lacking multiple Cys or Met residues[6][7].Excellent
Dilute TFA 1% TFA in DCMCleavage from highly acid-labile resins (e.g., 2-Chlorotrityl) to yield fully protected fragments[8].Excellent
TMSBr Cleavage TMSBr / Thioanisole / TFAPeptides with multiple Arg(Mtr) requiring rapid deprotection to avoid Trp degradation.Moderate (Monitor closely)

Part 4: Experimental Protocols

Protocol A: Optimized TFA Cleavage for Hydrophobic Fmoc-Retained Peptides

This protocol is designed as a self-validating system to ensure complete deprotection of standard side chains while safely isolating the highly lipophilic Fmoc-retained crude peptide.

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ultrapure H₂O[6][7].

  • Dichloromethane (DCM)

  • Pre-chilled (-20°C) Diethyl Ether and Hexane

Step-by-Step Methodology:

  • Resin Preparation: Transfer the peptidyl-resin to a sintered glass funnel. Wash thoroughly with DCM (3 × 10 mL/g resin) to remove all traces of DMF. Causality: Residual DMF inhibits TFA acidolysis.

  • Cocktail Addition: Transfer the dried resin to a round-bottom flask equipped with a micro stir bar. Cool in an ice bath. Add the chilled cleavage cocktail (10 mL per 1 g of resin)[9].

  • Reaction: Remove the flask from the ice bath and stir at room temperature for 2 to 2.5 hours. Validation Check: The solution should turn yellow/red if Trt groups are present[4].

  • Filtration: Filter the cleavage mixture through a sintered glass funnel into a clean flask. Wash the scavenged resin with an additional 2 mL of neat TFA to extract residual peptide.

  • Concentration: Evaporate the filtrate under a gentle stream of nitrogen until the volume is reduced to approximately 10-15% of the original volume.

  • Precipitation: Add 10 volumes of a pre-chilled 1:1 mixture of diethyl ether and hexane. Causality: Hexane forces the lipophilic Fmoc-peptide out of the ether solution.

  • Isolation: Centrifuge at 3000 × g for 5 minutes. Decant the supernatant, wash the pellet twice with the cold ether/hexane mixture, and lyophilize to yield the crude Dab(Fmoc)-peptide.

Protocol B: Post-Cleavage Solution-Phase Fmoc Deprotection

If your downstream application requires the removal of the Fmoc group from the Dab side chain after the peptide has been cleaved from the resin.

Step-by-Step Methodology:

  • Dissolution: Dissolve the lyophilized crude Dab(Fmoc)-peptide in anhydrous DMF at a concentration of 10 mg/mL.

  • Base Addition: Add piperidine to achieve a final concentration of 20% (v/v).

  • Reaction & Scavenging: Stir the solution at room temperature for 30 minutes. Causality: Piperidine acts as both the base to induce β -elimination and the scavenger to trap the liberated dibenzofulvene, forming a stable piperidine-dibenzofulvene adduct[2].

  • Precipitation: Dropwise, add the reaction mixture into 10 volumes of ice-cold standard diethyl ether. (Because the Fmoc group is now removed, the peptide's hydrophilicity is restored, and standard ether precipitation will succeed).

  • Isolation: Centrifuge, wash the pellet twice with cold ether, and dry under a vacuum.

References

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis PubMed (NIH) URL: [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis Organic Letters - ACS Publications URL: [Link]

  • Modification of the Linker Amino Acid in the Cell-Penetrating Peptide NickFect55 Leads to Enhanced pDNA Transfection PMC (NIH) URL:[Link]

  • Peptide Blogs - Unusual Amino Acids: 2,4-Diaminobutyric Acid (DAB) LifeTein URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance and Lactamization in Dab(Fmoc) Peptide Coupling

As a Senior Application Scientist, I frequently see researchers struggle with 2,4-diaminobutyric acid (Dab) derivatives. When working with H-Dab(Fmoc)-OH during Solid-Phase Peptide Synthesis (SPPS), you are fighting a tw...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers struggle with 2,4-diaminobutyric acid (Dab) derivatives. When working with H-Dab(Fmoc)-OH during Solid-Phase Peptide Synthesis (SPPS), you are fighting a two-front war: thermodynamics and spatial geometry.

This guide provides field-proven troubleshooting strategies to resolve the dual challenges of intramolecular lactamization and steric shielding associated with Dab derivatives.

Part 1: Mechanistic Insight & FAQs

Q1: I am trying to couple H-Dab(Fmoc)-OH to my peptide resin, but my yields are near zero. What is happening? A: You are experiencing rapid intramolecular lactamization. Because H-Dab(Fmoc)-OH has a free α -amine, activating its carboxyl group with standard reagents (e.g., PyBOP, HATU) immediately triggers an intramolecular nucleophilic attack by the α -amine. This forms a thermodynamically favored 5-membered α -amino- γ -lactam, consuming your building block before it can react with the resin-bound amine .

Causality & Solution: Never activate an amino acid with a free α -amine. You must use an α -protected derivative, such as Boc-Dab(Fmoc)-OH or Fmoc-Dab(Mtt)-OH . If you are forced to use γ -protected Dab derivatives, be aware that even bulky groups like Mtt can still allow lactamization. To circumvent this, use preincubation-free protocols with DEPBT.

Q2: I successfully incorporated Dab(Fmoc) into my sequence, but coupling the next amino acid onto the free α -amine of the resin-bound Dab is failing. Why? A: This is a classic case of steric hindrance. The Dab sidechain is exceptionally short (only two methylene units). The massive, rigid fluorenylmethyloxycarbonyl (Fmoc) group on the γ -amine folds back and sits in close spatial proximity to the α -amine, physically blocking incoming activated amino acids from forming the peptide bond.

Causality & Solution: Standard coupling reagents (HBTU/PyBOP) form bulky intermediate esters (like OBt) that cannot penetrate the steric shield. You must switch to highly reactive, less sterically demanding reagents like HATU/HOAt or COMU , and apply microwave heating to increase molecular kinetics and overcome the activation energy barrier.

Q3: How do I verify if the coupling onto the Dab(Fmoc) α -amine was successful? A: Every protocol must be a self-validating system. Perform a standard Kaiser test after your primary coupling. If the resin beads remain blue, the α -amine is still unreacted due to steric hindrance. You must then execute a double-coupling step with orthogonal chemistry (e.g., DIC/Oxyma) followed by capping to prevent deletion sequences.

Part 2: Data Presentation

To optimize your coupling strategy, select the appropriate reagent based on whether you are trying to couple onto the hindered Dab residue, or trying to couple a Dab building block to the resin.

Table 1: Comparison of Coupling Reagents for Dab Derivatives

Coupling ReagentAdditiveBaseLactamization Risk (Dab)Steric Hindrance Overcoming CapabilityRecommended Use Case
HBTU / PyBOP HOBtDIPEAHighLowStandard, unhindered couplings
HATU HOAtDIPEAHighVery HighCoupling onto hindered Dab α -amine
DIC Oxyma PureNoneModerateHighOrthogonal double-coupling step
DEPBT NoneDIPEALowModerateCoupling Dab building blocks to resin

Part 3: Experimental Protocols

Protocol A: Optimized Coupling onto a Sterically Hindered Dab(Fmoc) α -Amine

Objective: Maximize coupling efficiency of an Fmoc-AA-OH onto the sterically hindered H-Dab(Fmoc)-Resin.

  • Resin Swelling: Swell the H-Dab(Fmoc)-Peptide-Resin in DMF/DCM (1:1 v/v) for 20 minutes to maximize pore accessibility.

  • Activation: In a separate vial, dissolve 4.0 eq of the incoming Fmoc-AA-OH and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Stir for exactly 1 minute (do not over-preincubate to prevent epimerization).

  • Coupling: Add the activated mixture directly to the drained resin.

  • Heating: React under microwave irradiation at 75°C for 10 minutes. (Note: If microwave is unavailable, agitate at room temperature for a minimum of 2 hours).

  • Validation: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test.

  • Double Coupling: If the Kaiser test is positive (blue beads), repeat the coupling using 4.0 eq Fmoc-AA-OH, 4.0 eq DIC, and 4.0 eq Oxyma Pure at 75°C for 10 minutes.

  • Capping: If traces of unreacted amine persist after double coupling, treat the resin with DMF/Ac₂O/DIPEA (8:1:1 v/v) for 10 minutes to cap deletion sequences.

Protocol B: Preincubation-Free Coupling of Dab Building Blocks

Objective: Prevent lactamization when coupling Dab building blocks (e.g., Fmoc-Dab(Mtt)-OH) to the resin.

  • Dissolve 4.0 eq of the Dab building block and 4.0 eq of DEPBT in DMF.

  • Add the mixture to the resin immediately without base.

  • Add 8.0 eq of DIPEA directly to the resin suspension (preincubation-free activation).

  • Agitate for 2 hours at room temperature.

Part 4: Workflow Visualization

Workflow A Resin-bound H-Dab(Fmoc) B Resin Swelling (DMF/DCM, 20 min) A->B C Add Fmoc-AA-OH (4 eq) HATU (3.9 eq) + DIPEA (8 eq) B->C D Microwave Coupling (75°C, 10 min) C->D E Kaiser Test D->E F Double Coupling (DIC/Oxyma, 75°C) E->F Positive (Incomplete) G Capping (Ac2O/DIPEA) E->G Persistently Positive H Proceed to Fmoc Deprotection E->H Negative (Complete) F->E Re-test G->H

Optimized workflow for coupling amino acids onto the sterically hindered H-Dab(Fmoc) residue.

References

  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.[Link]

Reference Data & Comparative Studies

Validation

Orthogonal Protection Strategies for 2,4-Diaminobutyric Acid: A Comparative Guide on H-Dab(Fmoc)-OH vs Fmoc-Dab(Boc)-OH

For researchers and drug development professionals synthesizing complex antimicrobial peptides (such as polymyxins) or branched dendritic architectures, 2,4-diaminobutyric acid (Dab) is a critical non-proteinogenic build...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing complex antimicrobial peptides (such as polymyxins) or branched dendritic architectures, 2,4-diaminobutyric acid (Dab) is a critical non-proteinogenic building block. Because Dab contains two primary amines (the α -amine and the side-chain γ -amine), precise orthogonal protection is required to direct the synthesis.

This guide provides an in-depth, objective comparison between two highly specialized derivatives: the industry-standard Fmoc-Dab(Boc)-OH and the highly specialized H-Dab(Fmoc)-OH . By analyzing their structural logic, experimental workflows, and performance data, this guide will help you select the correct synthon for your solid-phase peptide synthesis (SPPS) strategy.

Chemical Anatomy & Orthogonal Logic

Orthogonal protection relies on the premise that different protecting groups can be removed under completely independent chemical conditions.

  • 1 [1] is the standard building block for linear Fmoc-SPPS. It utilizes a base-labile Fmoc group on the α -amine and an acid-labile Boc group on the γ -amine.

  • [4] flips this paradigm. The α -amine is completely unprotected (free), while the γ -amine is protected by the base-labile Fmoc group. This makes it a specialized tool for immediate N-terminal derivatization or side-chain elongation.

Comparative Performance Data
ParameterFmoc-Dab(Boc)-OHH-Dab(Fmoc)-OH
CAS Number 125238-99-5117106-22-6
α -Amine Status Protected (Fmoc)Unprotected (Free Amine)
γ -Amine Status Protected (Boc)Protected (Fmoc)
Primary Application Linear SPPS, Polymyxin backboneBranched peptides, N-terminal capping
Base Lability (Piperidine) α -amine deprotects γ -amine deprotects
Acid Lability (TFA) γ -amine deprotectsStable to standard TFA
Self-Condensation Risk Very LowHigh (if activated in solution)

Fmoc-Dab(Boc)-OH: The Standard Bearer for Linear SPPS

In the synthesis of polymyxin analogs, the peptide backbone elongates through the α -amines, while the γ -amines must remain protected until the final cleavage step to prevent unwanted branching [2].

Mechanistic Causality: Fmoc-Dab(Boc)-OH is coupled via its carboxyl group. The α -Fmoc is removed with 20% piperidine to allow the next amino acid to couple. The γ -Boc group is completely stable to piperidine, ensuring that elongation strictly occurs at the α -amine. Only during the final global cleavage with Trifluoroacetic acid (TFA) is the Boc group removed to yield the active polycationic side chains [3].

Protocol 1: Linear Elongation (Self-Validating System)
  • Coupling: Dissolve 3 eq of Fmoc-Dab(Boc)-OH, 3 eq of DIC, and 3 eq of Oxyma in DMF. Add to the resin-bound peptide and agitate for 60 minutes.

  • Validation (Coupling): Perform a Kaiser test. A negative result (yellow) confirms the primary amine of the previous amino acid has been successfully acylated.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the α -Fmoc group.

  • Validation (Deprotection): Perform a second Kaiser test. A positive result (deep blue) confirms the α -amine is now free for the next coupling, while the γ -Boc remains intact.

  • Global Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. LC-MS validation will show a -100 Da mass shift per Dab residue, confirming Boc removal.

FmocDabBoc A Resin-Bound Peptide B Couple Fmoc-Dab(Boc)-OH A->B DIC/Oxyma C Deprotect Alpha-NH2 (20% Piperidine) B->C D Elongate Main Chain C->D E Global Cleavage (TFA) D->E F Linear Peptide (Free Gamma-NH2) E->F Removes Boc

Workflow for linear SPPS using Fmoc-Dab(Boc)-OH, culminating in global Boc deprotection.

H-Dab(Fmoc)-OH: The Specialist for Branching

When synthesizing lipopeptides or dendrimers where the main chain must elongate through the side chain, H-Dab(Fmoc)-OH is the optimal choice.

Mechanistic Causality: Because the α -amine is free, this building block must never be activated with standard coupling reagents (like DIC or HATU) in solution, as it will rapidly self-condense into diketopiperazines or oligomers. Instead, the causality of the protocol dictates that it must be loaded directly onto a highly reactive resin (like 2-Chlorotrityl chloride) that reacts selectively with the carboxylate without coupling reagents. Once immobilized, the free α -amine is immediately acylated (e.g., with a fatty acid). Subsequent treatment with piperidine removes the γ -Fmoc, allowing the peptide chain to grow orthogonally from the side chain.

Protocol 2: N-Terminal Derivatization & Branching (Self-Validating System)
  • Resin Loading: Swell 2-Chlorotrityl chloride (CTC) resin in DCM. Add 1.2 eq of H-Dab(Fmoc)-OH and 4 eq of DIPEA. Agitate for 2 hours. Causality: CTC reacts with the carboxyl group directly; the lack of activating agents prevents self-condensation.

  • Validation (Loading): Weigh the dried resin to calculate mass increase, confirming successful loading.

  • Immediate Acylation: React the resin-bound, free α -amine with a lipophilic tail (e.g., octanoic acid) using HATU/DIPEA in DMF.

  • Validation (Acylation): Perform a Kaiser test. A negative result confirms the free α -amine has been successfully capped.

  • Side-Chain Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the γ -amine.

  • Validation (Branching Readiness): Perform a Kaiser test. A positive result confirms the γ -amine is now free, validating the orthogonal switch in peptide growth direction.

HDabFmoc A Load H-Dab(Fmoc)-OH onto CTC Resin B Immediate Acylation of Free Alpha-NH2 A->B e.g., Fatty Acid C Deprotect Gamma-NH2 (20% Piperidine) B->C D Elongate from Side Chain C->D E Cleavage (TFA) D->E F Branched/Side-Chain Peptide E->F

Workflow for side-chain elongation using H-Dab(Fmoc)-OH, enabling orthogonal branching.

Conclusion & Selection Matrix

The choice between these two building blocks dictates the architectural outcome of the synthesis:

  • Choose 1 for standard, linear peptide sequences where Dab acts as a basic residue (e.g., standard polymyxin synthesis).

  • Choose when you need to immediately cap the N-terminus without a deprotection step, or when the peptide backbone must be synthesized extending from the γ -amine side chain.

References

  • Xu, Wei-Liang, et al. "Application of Fmoc-Dab(Boc)-OH in the Solid-Phase Synthesis of Polymyxins." Tetrahedron Letters, 2015, 56(33), 4796-4799. 1

  • Su, Ma, et al. "Fmoc-Dab(Boc)-OH Used in the Synthesis of Polymyxin Mimetic Peptide." Chemical Communications, 2019, 55(87), 13104-13107. 1

  • "Structure–Interaction Relationship of Polymyxins with Lung Surfactant." ACS Publications. 2

  • "H-DAB(FMOC)-OH, 117106-22-6 Chemical Properties." ChemCD.

Sources

Comparative

mass spectrometry analysis of H-Dab(Fmoc)-OH containing peptides

Analytical Strategies for H-Dab(Fmoc)-OH Containing Peptides: A Comparative Guide to MS/MS Fragmentation Techniques As a Senior Application Scientist in peptide characterization, I frequently encounter researchers strugg...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for H-Dab(Fmoc)-OH Containing Peptides: A Comparative Guide to MS/MS Fragmentation Techniques

As a Senior Application Scientist in peptide characterization, I frequently encounter researchers struggling to sequence orthogonal intermediates in solid-phase peptide synthesis (SPPS). The incorporation of H-Dab(Fmoc)-OH (N-α-free, N-γ-Fmoc-L-2,4-diaminobutyric acid) allows for precise, site-specific branching or cyclization[1]. However, characterizing these Fmoc-protected intermediates via tandem mass spectrometry (MS/MS) presents a notorious analytical bottleneck.

This guide objectively compares the performance of three standard fragmentation platforms—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—to determine the optimal strategy for sequencing Dab(Fmoc)-containing peptides.

The Analytical Challenge: The "Fmoc Energy Sink"

When analyzing peptides containing a Dab(Fmoc) residue, the primary goal is to confirm the amino acid sequence and unambiguously localize the Fmoc-protected diaminobutyric acid.

Under standard vibrational activation (CID/HCD), the bulky, highly hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group acts as an energy sink. The collision energy is disproportionately absorbed by the labile Fmoc carbamate linkage rather than the peptide backbone. This results in a dominant neutral loss of 178 Da (dibenzofulvene) or 222 Da (the entire Fmoc group), alongside the generation of a characteristic fluorenylmethyl cation at m/z 179[2]. Consequently, sequence-informative backbone cleavage is severely suppressed.

Product Comparison: Fragmentation Platforms

To overcome the Fmoc energy sink, modern hybrid mass spectrometers offer alternative fragmentation "products." Below is an objective performance comparison of these techniques when applied to Dab(Fmoc) peptides.

Collision-Induced Dissociation (CID)
  • Mechanism: Slow heating via multiple collisions with a neutral gas (e.g., Helium).

  • Performance: Poor. The low-energy threshold of the Fmoc group means it cleaves long before the peptide backbone. Spectra are dominated by [M+nH - 178]n+ precursor ions. Sequence coverage is routinely below 30%, making it impossible to localize the Dab(Fmoc) residue accurately.

Higher-Energy Collisional Dissociation (HCD)
  • Mechanism: Beam-type collisional activation with higher energy input, typically performed in an Orbitrap or Q-TOF collision cell.

  • Performance: Moderate. The higher energy input forces some backbone cleavage (b- and y-ions), but the Fmoc reporter ion (m/z 179) heavily dominates the low-mass region[2]. While sequence coverage improves compared to CID, the simultaneous loss of the Fmoc group from fragment ions creates a highly complex, convoluted spectrum.

Electron Transfer Dissociation (ETD)
  • Mechanism: Radical-driven fragmentation via the transfer of an electron from a reagent anion to a multiply charged peptide cation.

  • Performance: Superior. ETD bypasses vibrational excitation entirely, cleaving N-Cα bonds to yield c- and z-type ions. As demonstrated in studies of other labile side-chain modifications (such as glycation and citrullination), ETD preserves the modification intact[3][4]. The Fmoc group remains covalently attached to the Dab side chain during backbone cleavage, allowing for unambiguous localization and >80% sequence coverage.

Quantitative Data Comparison

The following table summarizes the expected MS/MS performance metrics for a standard 15-mer peptide containing a single internal Dab(Fmoc) residue.

Analytical FeatureCID PlatformHCD PlatformETD Platform
Primary Cleavage Type Amide bonds (b/y ions)Amide bonds (b/y ions)N-Cα bonds (c/z ions)
Fmoc Stability Highly LabileLabileStable
Dominant Spectral Ions [M+nH - 178]n+m/z 179Intact c- and z-ions
Average Sequence Coverage < 30%40–60%> 80%
Dab(Fmoc) Localization AmbiguousConvolutedUnambiguous

Experimental Workflow: Self-Validating LC-MS/MS Protocol

Self-Validating System Design: To ensure that a lack of sequence coverage is definitively attributed to the fragmentation method rather than poor sample quality, this protocol utilizes an alternating Data-Dependent Acquisition (DDA) method. By triggering both a CID and an ETD scan on the exact same eluting precursor peak, the system internally controls for ionization efficiency. If the CID scan yields only Fmoc-loss peaks while the subsequent ETD scan yields a full sequence, the experiment self-validates the superiority of ETD without requiring separate control injections.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Reconstitute the purified Dab(Fmoc)-peptide in 50% Acetonitrile / 0.1% Formic Acid (FA), then dilute with 0.1% FA in water to a final concentration of 1 pmol/µL (1% final organic).

  • Causality: The Fmoc group is highly hydrophobic. Initial reconstitution in high organic solvent prevents peptide aggregation and ensures complete solubilization. Diluting down to 1% organic prior to injection prevents breakthrough and sample loss on the C18 trap column.

Step 2: Liquid Chromatography (UHPLC)

  • Action: Inject 2 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 10% to 70% Mobile Phase B (0.1% FA in Acetonitrile) over 20 minutes at 40°C.

  • Causality: The bulky Fmoc group significantly increases the peptide's retention time compared to its deprotected counterpart. Extending the gradient up to 70% B ensures the peptide elutes as a sharp, concentrated peak rather than a broad, tailing band, thereby maximizing the signal-to-noise ratio required for high-quality MS2 triggering.

Step 3: Alternating DDA Mass Spectrometry

  • Action: Program the mass spectrometer (e.g., Orbitrap) for positive ESI. Set the MS1 scan range to m/z 300–1500. For the top 3 most intense multiply charged precursors (z ≥ 2+), trigger an alternating MS2 decision tree:

    • Scan A: CID (Normalized Collision Energy 30%, Ion Trap detection).

    • Scan B: ETD (Reaction time 50 ms, Orbitrap detection).

  • Causality: As noted in the system design, this alternating approach provides a direct, internally controlled comparison of vibrational Fmoc loss versus radical-driven backbone cleavage for the exact same molecular population.

Visual Workflow: Fragmentation Pathways

MS_Fragmentation Precursor Dab(Fmoc)-Peptide Precursor [M+nH]n+ CID CID / HCD (Collisional Activation) Precursor->CID Vibrational Energy ETD ETD (Electron Transfer) Precursor->ETD Radical Anion CID_Result Vibrational Cleavage Dominant: Fmoc Loss (-178 Da) Poor Backbone Cleavage CID->CID_Result ETD_Result Radical-Driven Cleavage Intact Fmoc Group Rich c- and z-type Ions ETD->ETD_Result Seq_CID Incomplete Sequence Loss of Localization CID_Result->Seq_CID Seq_ETD Unambiguous Sequencing Precise Dab(Fmoc) Localization ETD_Result->Seq_ETD

Figure 1: Divergent MS/MS fragmentation pathways of Dab(Fmoc) peptides under CID versus ETD.

References

  • A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe Benchchem
  • Application of Electron Transfer Dissociation Mass Spectrometry in Analyses of Non-enzymatically Glycated Peptides PMC / N
  • Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides Journal of the American Society for Mass Spectrometry (ACS)
  • Analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA) and isomers in surface water by FMOC derivatization liquid chromatography high resolution mass spectrometry PLOS One

Sources

Validation

H-Dab(Fmoc)-OH vs ornithine derivatives in cyclic peptide stability

Macrocyclization is a cornerstone strategy in modern peptide drug discovery, transforming flexible linear sequences into rigid, proteolytically stable, and highly affine therapeutic candidates[1]. When designing side-cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Macrocyclization is a cornerstone strategy in modern peptide drug discovery, transforming flexible linear sequences into rigid, proteolytically stable, and highly affine therapeutic candidates[1]. When designing side-chain-to-side-chain or head-to-side-chain cyclic peptides, the choice of the bridging amino acid dictates the thermodynamic stability and the three-dimensional topology of the resulting macrocycle.

This guide provides an objective, data-driven comparison between 2,4-diaminobutyric acid (Dab) derivatives—specifically focusing on the utility of building blocks like H-Dab(Fmoc)-OH—and ornithine (Orn) derivatives. By analyzing the causality between methylene chain length and conformational constraint, we establish a framework for selecting the optimal cyclization scaffold.

The Physics of Constraint: Causality in Ring Size

The fundamental difference between Dab and Orn lies in a single methylene group. Dab possesses a γ -amino group (two −CH2​− units between the α -carbon and the terminal amine), whereas Ornithine possesses a δ -amino group (three −CH2​− units).

Proteolytic Stability vs. Ring Strain The primary goal of cyclization is to lock the peptide backbone into a pre-organized conformation that prevents the "induced fit" required by proteases (such as trypsin or elastase) to cleave amide bonds.

  • The Dab Advantage: Utilizing Dab creates a tighter macrocycle. This severe restriction of the backbone dihedral angles ( ϕ,ψ ) often yields superior proteolytic resistance compared to larger rings. The shorter side chain pulls the peptide backbone into a highly constrained β -turn or γ -turn[2].

  • The Ornithine Compromise: Ornithine provides an intermediate level of flexibility. While Dab-induced constraint is generally beneficial, excessive ring strain can pyramidalize the amide nitrogen of the lactam bridge, paradoxically increasing its susceptibility to hydrolysis. Ornithine relieves this extreme strain while maintaining better rigidity than a standard Lysine bridge.

Recent structure-activity relationship (SAR) studies on Streptococcus oligofermentans competence-stimulating peptides (CSPs) demonstrated that systematically varying the bridge length using Lys, Orn, Dab, and Dap directly alters both receptor agonism and enzymatic half-life. The study revealed that the optimal ring size is highly dependent on the native folded state of the target sequence[3].

Target Affinity and Membrane Penetration In naturally occurring antimicrobial peptides like Polymyxins, Dab residues are critical for outer membrane (OM) penetration and binding to lipid A. Molecular dynamics simulations show that substituting Dab with the longer Ornithine side chain forces the peptide into a highly folded, albeit less biologically active, conformation due to altered electrostatic interactions within the hydrophobic center of the OM[4].

ConformationalEnergy Lin Linear Precursor (High Entropy) Pre Pre-organized State (H-bond stabilized) Lin->Pre Folding Dim Intermolecular Dimer (Off-Target) Lin->Dim Low Dilution DabCyc Dab-Bridged Cycle (High Rigidity / High Strain) Pre->DabCyc Fast Kinetics (If geometry aligns) OrnCyc Orn-Bridged Cycle (Moderate Rigidity / Low Strain) Pre->OrnCyc Higher Tolerance for misalignment

Thermodynamic pathways of macrocyclization comparing Dab and Orn bridges.

Quantitative Benchmarks: Dab vs. Ornithine

The following table synthesizes experimental data comparing the physicochemical and synthetic properties of Dab and Orn derivatives in lactam-bridged systems.

ParameterH-Dab(Fmoc)-OH / Fmoc-Dab-OHFmoc-Orn-OH DerivativesCausality / Impact on Synthesis
Side-Chain Length 2 Methylene units ( ≈2.5 Å)3 Methylene units ( ≈3.8 Å)Shorter length in Dab requires the linear peptide to adopt a tighter turn prior to cyclization.
Macrocycle Size (i to i+4) 16-membered ring (with Glu)17-membered ring (with Glu)16-membered rings often maximize α -helicity stabilization in short peptides.
Relative Ring Strain HighModerateHigh strain in Dab can lower cyclization yields if the sequence lacks turn-inducing residues (e.g., Pro, Gly).
Proteolytic Half-Life Typically >24h (Sequence dependent)12h - 24hTighter Dab rings prevent protease active-site adaptation[3].
Primary Use Case Polymyxin analogs, ultra-rigid β -hairpinsLoop mimetics, moderate constraintH-Dab(Fmoc)-OH is ideal for N-terminal branching or head-to-side-chain cyclization.

Self-Validating Experimental Protocol: On-Resin Lactamization

To objectively evaluate the stability of a Dab- vs. Orn-cyclized peptide, the synthesis must be flawless. The following protocol utilizes an orthogonal protection strategy (Alloc/Allyl) for side-chain-to-side-chain cyclization.

Critical Note on H-Dab(Fmoc)-OH: Standard SPPS utilizes Fmoc-Dab(Alloc)-OH for internal residues. H-Dab(Fmoc)-OH (where the α -amine is unprotected and the γ -amine is Fmoc-protected) is specifically deployed when Dab is the N-terminal residue, allowing immediate extension from the α -amine while reserving the γ -amine for later cyclization after global Fmoc deprotection.

Phase 1: Orthogonal Deprotection (Alloc/Allyl Removal)
  • Swelling: Swell the resin-bound linear peptide (e.g., 0.1 mmol scale) in dry DCM for 30 minutes.

  • Catalyst Preparation: Dissolve 0.25 equivalents of Pd(PPh3​)4​ and 24 equivalents of phenylsilane (scavenger) in anhydrous DCM under argon.

  • Reaction: Add the catalyst solution to the resin. Agitate in the dark for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd residues), and DMF.

  • Self-Validation Checkpoint 1 (Micro-cleavage): Cleave a 1 mg resin sample using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. Causality: You must confirm the mass shift corresponding to the loss of Alloc/Allyl groups. Proceeding to cyclization with incomplete deprotection guarantees a complex, inseparable mixture.

Phase 2: On-Resin Cyclization
  • Activation: Swell the deprotected resin in DMF. Add 3 equivalents of HATU and 6 equivalents of DIPEA.

  • Cyclization: Agitate gently for 4–12 hours. The shorter Dab side chain may require longer reaction times compared to Orn due to the higher entropic penalty of forming a tighter ring.

  • Self-Validation Checkpoint 2 (Kaiser Test): Perform a Kaiser test on a few resin beads. Causality: A positive (blue) result indicates unreacted free amines, meaning cyclization is incomplete. If positive, re-subject the resin to a secondary coupling cocktail (e.g., PyBOP/HOAt/DIPEA) to overcome steric hindrance. A negative (yellow) result validates successful macrocyclization.

  • Cleavage: Treat the resin with standard TFA cleavage cocktail for 2 hours, precipitate in cold ether, and lyophilize.

ProtocolWorkflow A 1. Linear SPPS (Alloc/Allyl protected) B 2. Pd(0) Deprotection A->B Pd(PPh3)4 C 3. LC-MS Validation (Mass Shift Confirm) B->C Micro-cleavage D 4. HATU/DIPEA Cyclization C->D If complete E 5. Kaiser Test Validation D->E Monitor Amine E->D If Blue (Retry)

Self-validating workflow for orthogonal on-resin peptide macrocyclization.

Conclusion & Selection Matrix

When engineering cyclic peptides for high proteolytic stability and structural rigidity:

  • Select Dab derivatives (like H-Dab(Fmoc)-OH for N-terminal cyclization) when the target requires deep penetration into constrained binding pockets (e.g., bacterial outer membranes) or when maximizing serum half-life is the primary objective, provided the linear sequence has an inherent propensity to fold[4].

  • Select Ornithine derivatives when the sequence lacks turn-inducing residues, as the extra methylene group provides the necessary flexibility to achieve macrocyclization without prohibitive ring strain, preventing off-target oligomerization[3].

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Safety & Regulatory Compliance

Safety

Section 1: Physicochemical Profile &amp; Hazard Identification

Title: Standard Operating Procedure: H-Dab(Fmoc)-OH Handling, SPPS Integration, and Waste Disposal Introduction H-Dab(Fmoc)-OH (N-α-unprotected, N-γ-Fmoc-protected L-2,4-diaminobutyric acid) is a highly specialized amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Standard Operating Procedure: H-Dab(Fmoc)-OH Handling, SPPS Integration, and Waste Disposal

Introduction H-Dab(Fmoc)-OH (N-α-unprotected, N-γ-Fmoc-protected L-2,4-diaminobutyric acid) is a highly specialized amino acid derivative utilized in solid-phase peptide synthesis (SPPS)[1]. It provides orthogonal protection, allowing researchers to selectively modify the side-chain amine while the peptide backbone is elongated. However, the iterative nature of SPPS means that 80-90% of the total mass generated during synthesis is solvent and reagent waste[2]. Proper handling and disposal of H-Dab(Fmoc)-OH and its associated effluent are critical for maintaining laboratory safety, preventing dangerous chemical incompatibilities, and adhering to green chemistry principles[3].

Before handling H-Dab(Fmoc)-OH, operators must understand its physical properties to ensure appropriate personal protective equipment (PPE) and containment strategies are deployed.

Property / HazardQuantitative Data / Specification
Chemical Name N-γ-Fmoc-L-2,4-diaminobutyric acid
CAS Number 117106-22-6[1]
Molecular Weight 340.38 g/mol
Molecular Formula C19H20N2O4
Physical State Solid white to off-white powder
Primary Hazard Non-hazardous under standard GHS, but poses respiratory irritation risks if aerosolized.
Disposal Classification Treat as Hazardous Organic Solid Waste.

Section 2: Operational Workflow & Causality in SPPS

To understand how to dispose of H-Dab(Fmoc)-OH waste, one must understand how it is consumed. The SPPS cycle involves sequential coupling, washing, and deprotection steps.

  • Coupling: The free α-amine of H-Dab(Fmoc)-OH is coupled to the resin-bound peptide using activating agents (e.g., HBTU, DIEA) in a solvent. Historically, N,N-Dimethylformamide (DMF) was used, but due to its reproductive toxicity, green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are now preferred[4].

  • Deprotection: The γ-Fmoc group is removed using 20% piperidine. This triggers a base-catalyzed β-elimination, releasing a dibenzofulvene-piperidine adduct into the waste stream[5].

  • Cleavage: Finally, Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin[6].

Causality Warning (The "Why"): The fundamental rule of SPPS waste management is strict segregation. Mixing the highly basic piperidine deprotection waste with the highly acidic TFA cleavage waste will trigger a violent, exothermic neutralization reaction. This can rapidly boil the solvent, over-pressurize the waste carboy, and cause catastrophic container rupture[6].

SPPS_Workflow Start H-Dab(Fmoc)-OH + Solid Support Coupling Coupling Reaction (HBTU, DIEA, Solvents) Start->Coupling Deprotect Fmoc Deprotection (20% Piperidine) Coupling->Deprotect Peptide Chain Elongation Waste1 Waste Stream 1: Non-Halogenated Organics (2-MeTHF, DMF) Coupling->Waste1 Excess Reagents/Wash Cleavage Resin Cleavage (TFA Cocktail) Deprotect->Cleavage Final Deprotection Waste2 Waste Stream 2: Basic Organic Waste (Piperidine, Adduct) Deprotect->Waste2 Cleaved Fmoc Adduct Waste3 Waste Stream 3: Acidic Organic Waste (TFA, Scavengers) Cleavage->Waste3 Acidic Effluent Warning CRITICAL: Do Not Mix Streams 2 & 3 (Exothermic) Waste2->Warning Waste3->Warning

Figure 1: Workflow of H-Dab(Fmoc)-OH in SPPS highlighting critical waste segregation streams.

Section 3: Step-by-Step Methodologies

Protocol A: H-Dab(Fmoc)-OH Coupling & Liquid Waste Generation To ensure waste is properly managed, it must be segregated at the point of generation during the synthesis cycle.

  • Resin Swelling: Swell the resin in 2-MeTHF for 30 minutes. Drain the solvent into the Non-Halogenated Organic Waste container[4].

  • Activation: In a secondary vial, dissolve H-Dab(Fmoc)-OH (3 equivalents relative to resin loading) in 2-MeTHF. Add HBTU (3 eq) and DIEA (6 eq). Stir for 5 minutes to form the active ester.

  • Coupling: Transfer the activated H-Dab(Fmoc)-OH to the resin. Agitate for 60 minutes.

  • Washing: Drain the coupling mixture into the Non-Halogenated Organic Waste container. Wash the resin three times with 2-MeTHF, draining all effluent into the same container.

  • Deprotection: Add a solution of 20% piperidine in 2-MeTHF to the resin. Agitate for 15 minutes. Critical Step: Drain this effluent strictly into the Basic Organic Waste container to isolate the piperidine and dibenzofulvene adduct[5].

Protocol B: Self-Validating Waste Disposal & Spill Management

  • Solid Waste (Unreacted Powder & Used Resin):

    • Spill Cleanup: If H-Dab(Fmoc)-OH powder is spilled, do not dry sweep. Use a damp, static-free cloth to collect the powder, preventing the generation of inhalable dust.

    • Packaging: Place the collected solid and any spent resin into a chemically compatible, sealable polyethylene container.

    • Labeling: Label explicitly as "Hazardous Solid Waste - Fmoc Amino Acid Derivative" and transfer to the facility's hazardous waste accumulation area.

  • Liquid Waste Segregation & Validation:

    • Validation Step: Before sealing any liquid waste carboy, utilize a self-validating safety check. Hold a pH indicator strip in the headspace vapor of the carboy. A rapid color change to deep blue/purple indicates basic vapors (piperidine), confirming it is the Basic Waste stream. A change to red indicates acidic vapors (TFA).

    • Temperature Check: Place a gloved hand on the exterior of the waste carboy. If the plastic feels warm to the touch, an unintended exothermic reaction is occurring. Immediately leave the carboy unsealed (vented) inside a certified fume hood and notify Environmental Health and Safety (EHS)[6].

Section 4: Waste Segregation Matrix

Use this quantitative matrix to ensure strict compliance with laboratory safety and environmental regulations.

Waste StreamPrimary ComponentspH RangeCompatible Container MaterialRequired Disposal Method
Stream 1: Non-Halogenated 2-MeTHF, DMF, HBTU, DIEA, unreacted H-Dab(Fmoc)-OH6.0 - 8.0High-Density Polyethylene (HDPE)Licensed solvent incineration
Stream 2: Basic Organic 20% Piperidine, Dibenzofulvene-piperidine adduct10.0 - 12.0HDPE or Polypropylene (PP)Neutralization / Incineration
Stream 3: Acidic Organic Trifluoroacetic acid (TFA), Scavengers (TIPS, water)< 2.0PTFE-lined or specialized Acid-Resistant HDPECareful neutralization by EHS[6]
Stream 4: Solid Waste Spent resin, empty H-Dab(Fmoc)-OH vials, contaminated PPEN/ASealable Polyethylene DrumHazardous solid landfill / Incineration

References

  • 147688-40-2 | Fmoc-Tyr(2-bromo-Z)-OH | Next Peptide. Next Peptide.[Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. NIH.[Link]

  • Green solvents for solid phase peptide synthesis - Biotage. Biotage. [Link]

  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC. NIH. [Link]

Sources

Handling

Personal protective equipment for handling H-Dab(Fmoc)-OH

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic requirement to preserve both operator safety and molecular integrity. H-Dab(Fmoc)-OH (CAS: 117106-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic requirement to preserve both operator safety and molecular integrity. H-Dab(Fmoc)-OH (CAS: 117106-22-6), or N-γ-Fmoc-L-2,4-diaminobutyric acid, is a critical building block in Solid-Phase Peptide Synthesis (SPPS). However, its physical properties—specifically its nature as a fine, static-prone powder and the lipophilic characteristics of the fluorenylmethoxycarbonyl (Fmoc) group—demand rigorous personal protective equipment (PPE) and operational protocols.

The following guide provides the foundational safety logistics, handling procedures, and disposal plans required to utilize this compound safely and effectively in a high-throughput laboratory environment.

Mechanistic Hazard Assessment

To handle H-Dab(Fmoc)-OH safely, one must understand why it poses a risk.

  • Aerosolization & Respiratory Irritation: Like most Fmoc-protected amino acids, this compound is a lyophilized or crystalline powder that readily holds a static charge. When opening a vial, electrostatic repulsion can cause the micro-particles to aerosolize, creating an immediate inhalation hazard.

  • Dermal Penetration & Sensitization: The Fmoc protecting group is highly lipophilic. If the powder contacts the skin—especially in the presence of permeating SPPS solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)—it can rapidly breach the dermal barrier. Furthermore, the peptide coupling reagents (e.g., HATU, HBTU) routinely handled alongside Fmoc-amino acids are potent occupational sensitizers known to cause allergic contact dermatitis and respiratory anaphylaxis[1].

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE must directly counteract the physical and chemical properties of the compound. The table below summarizes the quantitative standards and mechanistic justifications for your required gear.

PPE CategorySpecification & StandardMechanistic Justification
Ocular Chemical splash goggles (ANSI Z87.1)Protects against aerosolized micro-particles and solvent splashes during dissolution. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Dermal (Hands) Nitrile gloves, ≥4 mil thickness (EN 374)Nitrile provides a robust barrier against lipophilic Fmoc derivatives. Double-gloving is mandatory when handling the powder alongside permeating solvents (DMF/NMP).
Dermal (Body) Flame-resistant (FR) or 100% cotton lab coatPrevents the accumulation of static dust on personal clothing, mitigating secondary exposure risks outside the laboratory.
Respiratory Fume hood (80–100 fpm face velocity)Prevents inhalation of static-prone powders during the weighing process. If a hood is unavailable, an N95/P100 particulate respirator is strictly required.

Operational Workflow & Handling Protocol

Every step in the handling process must be a self-validating system designed to protect both the researcher and the purity of the chemical.

Step 1: Thermal Equilibration Remove the H-Dab(Fmoc)-OH from cold storage (2–8°C). Allow 30 to 60 minutes for the sealed vial to reach ambient room temperature before opening. Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. This moisture initiates premature hydrolysis of the Fmoc protecting group, irreversibly degrading batch purity and sequence yield[2].

Step 2: Static Mitigation Wipe the exterior of your weighing spatula and the balance draft shield with an anti-static wipe, or discharge the area using a zero-stat ionizing gun. Causality: Mitigating static prevents the electrostatic dispersion of the powder. This ensures accurate reaction stoichiometry and drastically reduces inhalation hazards.

Step 3: Weighing and Transfer Perform all weighing inside a ductless weighing enclosure or a certified chemical fume hood. Transfer the pre-weighed H-Dab(Fmoc)-OH directly into a sealed centrifuge tube or the synthesizer's amino acid vial before moving it across the laboratory.

Step 4: Dissolution and Activation Add the primary solvent (e.g., DMF) and coupling reagents (e.g., HATU, DIPEA) strictly within the fume hood. Causality: Because peptide coupling reagents are severe occupational sensitizers[1], containing their dissolution within a ventilated environment prevents aerosolized exposure and cross-contamination.

Spill Management & Disposal Plan

Dust Suppression (Spill Cleanup Protocol): In the event of a powder spill, never use a dry brush or broom. Causality: Dry sweeping forcefully aerosolizes the fine powder, spreading the inhalation hazard throughout the lab. Instead, gently cover the spill with absorbent paper dampened with isopropanol or water to suppress the dust. Carefully scoop the damp mass into a hazardous waste container, and wash the affected surface with a 10% sodium carbonate solution to neutralize residual traces.

Waste Segregation (Disposal Protocol): H-Dab(Fmoc)-OH waste generated during SPPS must be strictly segregated based on pH. Causality: The Fmoc synthesis strategy relies on basic deprotection (typically 20% piperidine in DMF). This basic waste stream must never be combined with the acidic cleavage waste (e.g., Trifluoroacetic acid, TFA) used to cleave the final peptide from the resin[3]. Mixing these incompatible streams will cause a violent, highly exothermic acid-base reaction, potentially leading to container rupture.

Process Visualization

Workflow N1 H-Dab(Fmoc)-OH Cold Storage (2-8°C) N2 Temperature Equilibration (Mitigates Hydrolysis) N1->N2 30-60 mins N3 Don PPE (Double Nitrile, Goggles, Coat) N2->N3 N4 Fume Hood Operation (Anti-static environment) N3->N4 N5 Weighing & Transfer (Avoid Dry Sweeping) N4->N5 N6 Dissolution in DMF/NMP N5->N6 Add Solvent N7 Waste Segregation (Strictly separate from TFA) N6->N7 Post-Synthesis

Figure 1: Operational and safety workflow for handling H-Dab(Fmoc)-OH.

References

  • [2] A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem. Available at:

  • [1] An Evaluation of the Occupational Health Hazards of Peptide Couplers. National Institutes of Health (PMC). Available at:

  • [3] Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available at:

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Dab(Fmoc)-OH
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